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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-Chloro-5-methoxy-2-nitrophenol: Physicochemical Properties and Synthetic Utility in Drug Development

Executive Summary 4-Chloro-5-methoxy-2-nitrophenol (Molecular Formula: C₇H₆ClNO₄) is a highly functionalized, poly-substituted aromatic building block utilized extensively in medicinal chemistry and advanced organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-5-methoxy-2-nitrophenol (Molecular Formula: C₇H₆ClNO₄) is a highly functionalized, poly-substituted aromatic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Characterized by its unique push-pull electronic system and orthogonal reactivity, this compound serves as a critical intermediate in the development of targeted therapeutics, most notably CHK1 (Checkpoint Kinase 1) inhibitors [1] and antiviral agents targeting herpes viruses[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural electronics, and validated protocols for its application in drug development workflows.

Physicochemical Profiling & Structural Analysis

The utility of 4-Chloro-5-methoxy-2-nitrophenol stems from the precise spatial arrangement of its four functional groups around the central benzene ring.

Electronic Architecture and Reactivity
  • Intramolecular Hydrogen Bonding: The hydroxyl group (-OH) at C1 and the nitro group (-NO₂) at C2 are ortho to each other. This proximity facilitates strong intramolecular hydrogen bonding, which masks the polarity of the hydroxyl group, thereby increasing the molecule's lipophilicity and organic solubility compared to non-adjacent isomers.

  • Push-Pull Resonance: The methoxy group (-OCH₃) at C5 is para to the nitro group at C2. This creates a direct resonance axis where the electron-donating methoxy oxygen pushes electron density into the electron-withdrawing nitro group. This extensive conjugation shifts the compound's absorption spectrum, typically rendering it a distinct yellow crystalline solid.

  • Halogen Stability: Crucially, the chlorine atom at C4 is meta to the nitro group. Because the nitro group cannot stabilize a Meisenheimer complex at the meta position via resonance, the C-Cl bond is highly resistant to unwanted Nucleophilic Aromatic Substitution (SₙAr). This allows chemists to perform reactions on the nitro or hydroxyl groups without prematurely cleaving the halogen.

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Implication
Molecular Formula C₇H₆ClNO₄Defines exact mass for MS identification.
Molecular Weight 203.58 g/mol Optimal low-MW intermediate for fragment-based design.
pKa (Phenolic -OH) ~6.4 (Calculated)Highly acidic due to the ortho-nitro and para-chloro electron-withdrawing effects. Exists as a phenolate anion at physiological pH.
LogP (Predicted) ~2.2Favorable lipophilicity for organic extraction during workups.
H-Bond Donors 1Participates in kinase hinge-binding when reduced to an amine.
H-Bond Acceptors 5Enhances target-protein interaction potential.

Mechanistic Role in Pharmacophore Design

In oncology drug development, 4-Chloro-5-methoxy-2-nitrophenol is a direct precursor to heteroaryl urea derivatives that act as potent CHK1 inhibitors [1]. CHK1 is a serine/threonine kinase that orchestrates the DNA damage response (DDR). By reducing the nitro group of this compound to an aniline, researchers generate a nucleophilic amine that is subsequently coupled with isocyanates or triphosgene to form a urea linkage.

The resulting urea derivatives bind competitively to the ATP-binding pocket of CHK1. When cancer cells (which often suffer from high replication stress) are treated with these inhibitors, they bypass the G2/M checkpoint with damaged DNA, leading to mitotic catastrophe and apoptosis.

Chk1Pathway DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Kinase ATR->CHK1 Phosphorylation CellCycle Cell Cycle Arrest CHK1->CellCycle Normal Checkpoint Apoptosis Mitotic Catastrophe CHK1->Apoptosis When Inhibited Inhibitor Urea Derivative (Target Compound) Inhibitor->CHK1 Inhibition

Mechanism of CHK1 inhibition leading to mitotic catastrophe in cancer cells.

Experimental Protocol: Chemoselective Reduction

A critical step in utilizing 4-Chloro-5-methoxy-2-nitrophenol is the reduction of the nitro group to an amine (yielding 2-Amino-4-chloro-5-methoxyphenol). Expertise Note: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strongly discouraged here, as it frequently results in hydrodehalogenation (loss of the C4 chlorine). Instead, a Béchamp-style reduction using Iron (Fe) or Tin(II) chloride (SnCl₂) is required to preserve the aryl chloride [3].

Step-by-Step Methodology (Fe/NH₄Cl System)

This protocol is designed as a self-validating system; the visual color change acts as an intrinsic indicator of reaction progress.

  • Preparation: Dissolve 4-Chloro-5-methoxy-2-nitrophenol (1.0 equivalent) in a 4:1 mixture of Ethanol and Water (0.2 M concentration). The solution will appear bright yellow.

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 equivalents) followed by fine Iron powder (Fe, 5.0 equivalents). The mildly acidic NH₄Cl activates the iron surface without the harshness of concentrated HCl, protecting the methoxy ether from cleavage.

  • Reflux: Heat the heterogeneous mixture to 80 °C under active stirring for 2–4 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The reaction is complete when the bright yellow starting material spot completely disappears, replaced by a highly polar, UV-active, colorless-to-pale-brown product spot.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron sludge, washing the filter cake generously with Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the target aminophenol (Typical yield: >85%).

SynthWorkflow A 4-Chloro-5-methoxy -2-nitrophenol B Chemoselective Reduction (Fe/NH4Cl) A->B Step 1 C 2-Amino-4-chloro -5-methoxyphenol B->C D Urea Coupling (Triphosgene) C->D Step 2 E Heteroaryl Urea (CHK1 Inhibitor) D->E

Synthetic workflow from 4-Chloro-5-methoxy-2-nitrophenol to CHK1 inhibitors.

Analytical Characterization Signatures

To ensure scientific integrity and confirm the identity of the starting material before committing to multi-step synthesis, researchers should verify the following expected analytical signatures:

  • ¹H-NMR (DMSO-d₆, 300 MHz):

    • δ ~10.5 ppm (s, 1H): Phenolic -OH. Broadened and shifted downfield due to intramolecular hydrogen bonding with the adjacent nitro group.

    • δ ~8.0 ppm (s, 1H): Aromatic proton at C3. Shifted significantly downfield due to being flanked by the electron-withdrawing -NO₂ and -Cl groups.

    • δ ~6.7 ppm (s, 1H): Aromatic proton at C6. Appears as a singlet (no ortho/meta neighbors) and is shifted upfield by the electron-donating -OH and -OCH₃ groups.

    • δ ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.

  • LC-MS (ESI-): Expected m/z [M-H]⁻ = 202.0 (The molecule ionizes exceptionally well in negative mode due to its low pKa).

References

  • European Patent Office. "Heteroaryl urea derivatives useful for inhibiting CHK1." EP 2330105 A1.
  • U.S. Patent and Trademark Office. "Acetamide and substituted acetamide-containing thiourea inhibitors of herpes viruses." US 6335350 B1.
  • U.S. Patent and Trademark Office. "Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same." US 4963590 A.
Exploratory

Structural Elucidation of 4-Chloro-5-methoxy-2-nitrophenol via Advanced NMR Spectroscopy: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the structural elucidation of complex aromatic systems not merely as a pattern-matching exercise, but as a rigorous, self-validating logical framework. Ever...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural elucidation of complex aromatic systems not merely as a pattern-matching exercise, but as a rigorous, self-validating logical framework. Every spectral feature must independently confirm the molecular topology. This whitepaper provides an in-depth technical guide to the structural analysis of 4-Chloro-5-methoxy-2-nitrophenol using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing theoretical predictive modeling with field-proven experimental protocols, this guide establishes a robust methodology for drug development professionals and analytical chemists to verify regiochemistry and substituent effects with absolute confidence.

The compound 4-chloro-5-methoxy-2-nitrophenol is a highly functionalized tetra-substituted benzene ring that frequently serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including heteroaryl urea derivatives used in oncology[1]. Its dense functionalization makes it an ideal candidate for demonstrating advanced NMR elucidation techniques.

Molecular Architecture & Theoretical Framework

To establish a trustworthy baseline, we must first predict the chemical environment of the molecule based on the directing effects of its four substituents: a hydroxyl group (-OH) at C1, a nitro group (-NO2) at C2, a chlorine atom (-Cl) at C4, and a methoxy group (-OCH3) at C5.

The two remaining aromatic protons are located at C3 and C6. Because they are para to each other, their 4-bond coupling constant ( 4J ) is negligible (~0–1 Hz). Consequently, they will appear as two distinct singlets in the 1 H NMR spectrum.

The chemical shifts are dictated by the cumulative electron-donating and electron-withdrawing effects of the substituents:

  • H-3 Proton: Highly deshielded by the strongly electron-withdrawing ortho-nitro group, pushing its resonance downfield (~8.0 ppm).

  • H-6 Proton: Strongly shielded by the electron-donating ortho-hydroxyl and ortho-methoxy groups, pulling its resonance upfield (~6.5 ppm).

Quantitative Data Summary

The following table summarizes the predicted quantitative NMR data, establishing the theoretical framework against which our empirical data will be validated.

PositionNucleusPredicted Shift (ppm)MultiplicityIntegrationAssignment Rationale
C1 13 C~152.9Cq-Deshielded by the electronegative -OH oxygen.
C2 13 C~129.3Cq-Influenced by the strongly electron-withdrawing -NO 2​ .
C3 13 C~126.5CH-Ortho to -NO 2​ , meta to -OH and -OCH 3​ .
C4 13 C~113.9Cq-Shielded by resonance from the ortho -OCH 3​ .
C5 13 C~167.7Cq-Highly deshielded by the attached -OCH 3​ oxygen.
C6 13 C~103.6CH-Strongly shielded by ortho -OH and -OCH 3​ .
OCH 3​ 13 C~56.2CH 3​ -Typical methoxy aliphatic carbon.
H3 1 H~8.03Singlet1HDeshielded by ortho -NO 2​ ; para to H6.
H6 1 H~6.49Singlet1HShielded by ortho -OH and -OCH 3​ .
OCH 3​ 1 H~3.90Singlet3HTypical methoxy protons.
OH 1 H~10.50Broad Singlet1HDeshielded by intramolecular H-bond with -NO 2​ .

Experimental Design & Protocol (Self-Validating Systems)

A hallmark of authoritative scientific practice is the causality behind experimental choices. The selection of the solvent is the most critical decision in this protocol.

Causality in Solvent Selection: We deliberately select deuterated chloroform (CDCl 3​ ) over dimethyl sulfoxide (DMSO- d6​ ). DMSO is a strong hydrogen-bond acceptor that will disrupt the intramolecular hydrogen bond between the C1-hydroxyl and the C2-nitro group. CDCl 3​ is non-competing, preserving this intramolecular bond. This preservation forces the -OH proton to resonate significantly downfield (~10.5 ppm), serving as a self-validating diagnostic marker for the ortho-relationship between the phenol and nitro groups[2].

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve 25 mg of 4-chloro-5-methoxy-2-nitrophenol in 0.6 mL of CDCl 3​ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

  • Spectrometer Calibration: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform automated tuning and matching, followed by rigorous 3D gradient shimming to optimize magnetic field homogeneity.

  • 1D 1 H Acquisition: Acquire the 1 H spectrum using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2 seconds and acquire 16 scans.

  • 1D 13 C Acquisition: Acquire the 13 C spectrum with broadband proton decoupling (zgpg30). Crucial Step: Set D1 to 5 seconds to ensure the complete longitudinal relaxation ( T1​ ) of the quaternary carbons (C1, C2, C4, C5). This guarantees accurate signal-to-noise ratios and validates the total carbon count[3].

  • 2D HSQC Acquisition: Acquire the Heteronuclear Single Quantum Coherence (HSQC) spectrum to map direct 1JCH​ couplings, linking H3 to C3 and H6 to C6.

  • 2D HMBC Acquisition: Acquire the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. Optimize the delay for a long-range coupling constant ( nJCH​ ) of 8 Hz to map 2J and 3J connectivities.

NMR_Workflow A Sample Preparation (4-Chloro-5-methoxy-2-nitrophenol in CDCl3) B 1D NMR Acquisition (1H & 13C with TMS internal standard) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phase & Baseline Correction) C->D E Signal Assignment & Structural Validation D->E

Caption: Step-by-step experimental workflow for NMR-based structural elucidation.

Spectral Analysis & Signal Assignment

The structural elucidation relies on a self-correcting matrix of 1D and 2D data.

1D Analysis Validation

The 1 H spectrum immediately confirms the tetra-substituted nature of the ring via the presence of exactly two aromatic singlets at ~8.03 ppm and ~6.49 ppm. The broad singlet at ~10.50 ppm validates the ortho-nitro phenol motif. The 13 C spectrum yields seven distinct carbon signals (6 aromatic, 1 aliphatic), perfectly matching the molecular symmetry.

2D HMBC: The Ultimate Regiochemical Validator

To achieve absolute certainty, we rely on HMBC to cross-validate the 1D assignments. HMBC reveals correlations between protons and carbons separated by two or three bonds ( 2J , 3J ). In aromatic systems, 3J couplings are typically much stronger and more reliable than 2J couplings[3].

If our structural hypothesis (4-chloro-5-methoxy-2-nitrophenol) is correct, the following 3J logical relationships must exist:

  • H-3 must show a 3J correlation to C1 (Phenol) and C5 (Methoxy).

  • H-6 must show a 3J correlation to C2 (Nitro) and C4 (Chloro).

  • The Methoxy protons must show a 3J correlation to C5 .

The absence of any of these cross-peaks would immediately invalidate the structural hypothesis, ensuring the assay is entirely self-correcting.

HMBC_Correlations H3 H-3 Proton (~8.0 ppm) C1 C-1 (Phenol) H3->C1 3J C5 C-5 (Methoxy) H3->C5 3J H6 H-6 Proton (~6.5 ppm) C2 C-2 (Nitro) H6->C2 3J C4 C-4 (Chloro) H6->C4 3J OCH3 Methoxy Protons (~3.9 ppm) OCH3->C5 3J

Caption: Key HMBC interactions (3J couplings) validating the regiochemistry of the substituents.

Conclusion

The structural elucidation of 4-chloro-5-methoxy-2-nitrophenol demonstrates the power of combining predictive theoretical models with rigorous, self-validating experimental protocols. By intentionally selecting CDCl 3​ to preserve diagnostic hydrogen bonding and utilizing HMBC to map 3J connectivities, researchers can unambiguously assign the regiochemistry of densely functionalized aromatic systems. This methodology ensures the highest standards of scientific integrity required for downstream pharmaceutical development.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier Science. 3

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.2

  • European Patent Office. (2011). Heteroaryl urea derivatives useful for inhibiting CHK1 (Patent No. EP 2330105 A1). 1

Sources

Foundational

An In-depth Technical Guide to the Safety and Toxicity Profile of 4-Chloro-5-methoxy-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-5-methoxy-2-nitrophenol is a substituted aromatic compound with potential applications in organic synthesis, including the development...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxy-2-nitrophenol is a substituted aromatic compound with potential applications in organic synthesis, including the development of novel pharmaceutical agents and other specialty chemicals. As with any novel chemical entity, a thorough understanding of its safety and toxicological profile is paramount for safe handling and for predicting its potential biological effects. This guide provides a comprehensive overview of the available safety data, a predicted toxicity profile based on structurally related compounds, and detailed experimental protocols for its toxicological assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Chloro-5-methoxy-2-nitrophenol is presented in Table 1. These properties are essential for understanding its behavior in experimental and environmental systems.

Table 1: Chemical and Physical Properties of 4-Chloro-5-methoxy-2-nitrophenol

PropertyValueSource
Molecular Formula C7H6ClNO4Inferred
Molecular Weight 203.58 g/mol Inferred
Appearance Expected to be a solidInferred from related compounds[1]
Solubility Likely soluble in organic solvents and moderately soluble in waterInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Vapor Pressure Not available-

Safety Data Sheet (SDS) Information (Inferred)

A specific Safety Data Sheet for 4-Chloro-5-methoxy-2-nitrophenol is not currently available. However, based on the known hazards of structurally similar chloronitrophenols and methoxynitrophenols, the following safety information can be inferred. It is crucial to handle this compound with the precautions outlined below until empirical data becomes available.

Hazard Identification (Inferred)

Based on data from related compounds like 4-Chloro-5-methyl-2-nitrophenol, this compound is anticipated to be classified with the following hazards[2]:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled[3].

GHS Hazard Pictograms (Predicted):

Signal Word (Predicted): Warning

Hazard Statements (Predicted):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

Precautionary Statements (Predicted):

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

First-Aid Measures (Inferred)
  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

  • Skin Contact: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE).

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

Predicted Toxicological Profile

Direct toxicological data for 4-Chloro-5-methoxy-2-nitrophenol is not available in the public domain. The following profile is an expert assessment based on the known toxicology of related chlorophenols and nitrophenols.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Chlorophenols are generally well-absorbed through the skin and gastrointestinal tract[4]. Inhalation absorption is also likely.

  • Distribution: Following absorption, chlorophenols are distributed to various tissues, with higher concentrations often found in the liver and kidneys[4][5].

  • Metabolism: The metabolism of this compound is expected to involve two primary pathways:

    • Phase II Conjugation: The phenolic hydroxyl group is likely to undergo glucuronidation and sulfation in the liver, forming more water-soluble conjugates for excretion[4].

    • Phase I Reduction: The nitro group can be reduced by nitroreductases to a nitroso intermediate, then to a hydroxylamine, and finally to an amino group[6]. This reductive pathway is significant as the resulting aromatic amine may have its own toxicological profile. The metabolism of the related 4-chloro-2-nitrophenol has been shown to proceed via reduction to 4-chloro-2-aminophenol[7].

  • Excretion: The metabolites are primarily excreted in the urine[4][5].

Metabolism 4-Chloro-5-methoxy-2-nitrophenol 4-Chloro-5-methoxy-2-nitrophenol Phase I Reduction (Nitroreductases) Phase I Reduction (Nitroreductases) 4-Chloro-5-methoxy-2-nitrophenol->Phase I Reduction (Nitroreductases) Nitro Group Reduction Phase II Conjugation (UGTs, SULTs) Phase II Conjugation (UGTs, SULTs) 4-Chloro-5-methoxy-2-nitrophenol->Phase II Conjugation (UGTs, SULTs) Hydroxyl Group Conjugation 4-Chloro-5-methoxy-2-aminophenol 4-Chloro-5-methoxy-2-aminophenol Phase I Reduction (Nitroreductases)->4-Chloro-5-methoxy-2-aminophenol Metabolite Further Metabolism/Conjugation Further Metabolism/Conjugation 4-Chloro-5-methoxy-2-aminophenol->Further Metabolism/Conjugation Glucuronide and Sulfate Conjugates Glucuronide and Sulfate Conjugates Phase II Conjugation (UGTs, SULTs)->Glucuronide and Sulfate Conjugates Excreted Metabolites

Caption: Predicted metabolic pathways for 4-Chloro-5-methoxy-2-nitrophenol.

Acute Toxicity

Based on data for related compounds, 4-Chloro-5-methoxy-2-nitrophenol is likely to have moderate acute toxicity if swallowed, inhaled, or in contact with skin[3]. The primary effects of acute overexposure are expected to be irritation of the skin, eyes, and respiratory tract. Systemic effects, if they occur, could be related to the uncoupling of oxidative phosphorylation, a known mechanism of toxicity for some substituted phenols, which can lead to hyperthermia and acidosis[8].

Sub-chronic and Chronic Toxicity

Data on the chronic toxicity of this specific compound are unavailable. For chlorophenols in general, long-term exposure can lead to effects on the liver, kidneys, and nervous system[9]. The potential for chronic effects would need to be determined through repeated-dose toxicity studies.

Carcinogenicity

The carcinogenic potential of 4-Chloro-5-methoxy-2-nitrophenol is unknown. Nitrophenols themselves are generally not classified as carcinogens[10][11]. However, the metabolic reduction of the nitro group to an amino group is a cause for concern. Some aromatic amines are known to be carcinogenic, with the urinary bladder being a potential target organ[12]. Therefore, a thorough assessment of the carcinogenic potential is warranted.

Genotoxicity/Mutagenicity

The genotoxic potential of this compound has not been determined. While some nitrophenols have tested negative in mutagenicity assays, the potential for the parent compound or its metabolites to interact with DNA cannot be ruled out without experimental data. An Ames test would be a critical first step in assessing mutagenicity. Some aromatic amines, which can be metabolites, have shown genotoxic potential[12].

Reproductive and Developmental Toxicity

There is no information on the reproductive or developmental toxicity of 4-Chloro-5-methoxy-2-nitrophenol. Studies on related nitrophenols have not indicated specific reproductive or developmental toxicity except at doses that also cause maternal toxicity[13].

Experimental Protocols for Toxicological Assessment

To empirically determine the toxicological profile of 4-Chloro-5-methoxy-2-nitrophenol, a series of standardized in vitro and in vivo tests are recommended. The following protocols are based on internationally recognized OECD guidelines.

Acute Oral Toxicity Assessment (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category.

Step-by-Step Methodology:

  • Animal Selection: Use healthy, young adult rodents of a single sex (usually females), from a standard laboratory strain.

  • Housing and Feeding: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard laboratory diet and water ad libitum, with a brief fasting period before dosing.

  • Dose Selection: Select a starting dose from one of the fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice should be based on any existing information about the substance's toxicity.

  • Dosing: Administer the test substance in a single dose by gavage using a suitable vehicle.

  • Observation: Observe animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as any signs of convulsions, tremors, or salivation.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Stepwise Procedure:

    • Dose an initial group of three animals at the selected starting dose.

    • If mortality is observed, the next group of three animals is dosed at the next lower fixed dose level.

    • If no mortality is observed, the next group of three animals is dosed at the next higher fixed dose level.

  • Endpoint: The test is complete when a dose that causes mortality is identified, or when no mortality is observed at the highest dose level. The substance is then classified according to the GHS criteria based on the observed mortality at specific dose levels.

  • Pathology: Perform a gross necropsy on all animals at the end of the study.

Acute_Oral_Toxicity_Workflow start Start select_dose Select Starting Dose (e.g., 300 mg/kg) start->select_dose dose_3_animals Dose 3 Animals select_dose->dose_3_animals observe_14_days Observe for 14 Days dose_3_animals->observe_14_days mortality_check Mortality? observe_14_days->mortality_check dose_lower Dose 3 Animals at Lower Dose mortality_check->dose_lower Yes dose_higher Dose 3 Animals at Higher Dose mortality_check->dose_higher No classify Classify Toxicity mortality_check->classify Classification Criteria Met dose_lower->observe_14_days dose_higher->observe_14_days

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

In Vitro Skin Irritation Assessment (OECD Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential, reducing the need for animal testing.

Step-by-Step Methodology:

  • Model Preparation: Use a commercially available, validated Reconstructed Human Epidermis (RhE) model. Culture the tissues according to the manufacturer's instructions to ensure they are viable and have a functional stratum corneum.

  • Test Substance Application: Apply a sufficient amount of the test substance (liquid or solid) uniformly to the surface of the RhE tissue.

  • Exposure: Expose the tissues to the test substance for a defined period (typically 15-60 minutes).

  • Rinsing: After exposure, thoroughly rinse the test substance from the tissue surface with a buffered saline solution.

  • Post-Incubation: Transfer the tissues to fresh culture medium and incubate for a post-exposure period (typically 42-48 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Determine the viability of the tissues using a quantitative method, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then extracted and quantified spectrophotometrically.

  • Data Analysis: Calculate the percentage of viable cells in the test substance-treated tissues relative to negative controls.

  • Classification:

    • If the mean tissue viability is ≤ 50%, the substance is classified as a skin irritant (UN GHS Category 2)[14].

    • If the mean tissue viability is > 50%, the substance is considered non-irritant[14].

In Vitro Eye Irritation Assessment (OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) Test Method)

This in vitro method uses a reconstructed human cornea-like epithelium model to identify chemicals that do not require classification for eye irritation or serious eye damage.

Step-by-Step Methodology:

  • Model Preparation: Utilize a validated RhCE model, culturing the tissues as per the supplier's protocol.

  • Test Substance Application: Apply the test substance to the apical surface of the RhCE tissue.

  • Exposure: Expose the tissues for a specified duration (e.g., 30 minutes for liquids, 6 hours for solids)[15].

  • Rinsing and Post-Soak: Remove the test substance by rinsing and then soak the tissues in culture medium[15].

  • Viability Assessment: Assess tissue viability using the MTT assay, similar to the skin irritation test.

  • Data Analysis: Calculate the percentage viability relative to negative controls.

  • Classification:

    • If the mean tissue viability is > 60%, the substance is classified as a non-irritant (UN GHS No Category)[15].

    • If the mean tissue viability is ≤ 60%, the substance is considered an irritant, and further testing may be required to distinguish between irritant and corrosive classifications[15].

Mutagenicity Assessment (Ames Test - Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for identifying substances that can cause gene mutations.

Step-by-Step Methodology:

  • Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) and/or Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella)[16][17]. These strains have mutations that prevent them from synthesizing this essential amino acid.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation[16][18].

  • Exposure:

    • Plate Incorporation Method: Mix the test substance at various concentrations, the bacterial culture, and (if used) the S9 mix with molten top agar. Pour this mixture onto a minimal glucose agar plate that lacks the required amino acid[18].

    • Pre-incubation Method: Pre-incubate the test substance, bacterial culture, and S9 mix before adding the top agar and pouring onto the plate. This can enhance the detection of certain mutagens[18].

  • Incubation: Incubate the plates at 37°C for 48-72 hours[16][18].

  • Scoring: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation that restores their ability to synthesize the required amino acid will be able to grow and form colonies.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (solvent) control plates. A dose-dependent increase in the number of revertant colonies (typically a two-fold or greater increase over the background) is considered a positive result, indicating that the substance is mutagenic. Positive controls with known mutagens should also be included.

Ames_Test_Workflow start Start prepare_cultures Prepare Bacterial Cultures (e.g., Salmonella TA100) start->prepare_cultures prepare_test_substance Prepare Test Substance Dilutions start->prepare_test_substance mix_components Mix: Bacteria + Test Substance +/- S9 Metabolic Activation prepare_cultures->mix_components prepare_test_substance->mix_components plate Plate on Minimal Agar mix_components->plate incubate Incubate at 37°C for 48-72h plate->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze Analyze Data (Compare to Controls) count_colonies->analyze result Mutagenic or Non-mutagenic analyze->result

Caption: Workflow for the Ames Test for Mutagenicity.

Conclusion and Future Directions

While a definitive safety and toxicity profile for 4-Chloro-5-methoxy-2-nitrophenol requires empirical data, this guide provides a robust, evidence-based starting point for researchers. Based on the analysis of structurally related compounds, it is prudent to handle this chemical as a skin and eye irritant with potential for moderate acute toxicity. The predicted metabolic pathway highlights the potential for the formation of an aromatic amine, which warrants a thorough investigation of its genotoxic and carcinogenic potential. The provided experimental protocols, based on OECD guidelines, offer a clear roadmap for generating the necessary data to establish a comprehensive toxicological profile. This will enable its safe use in research and development and inform any future regulatory submissions.

References

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion (2012). National Toxicology Program. [Link]

  • OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method (2001). National Toxicology Program. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). The Biology Notes. [Link]

  • Managing Ocular Irritation in the Context of OECD Test Guideline 496. (2024). Dell Tech. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (Undated). EPA Archive. [Link]

  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (2023). ResearchGate. [Link]

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013). OECD. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). National Center for Biotechnology Information. [Link]

  • Guidance Document on Integrated Approaches to Testing and Assessment (IATA) for Serious Eye Damage and Eye Irritation, Third Edition. (2024). OECD. [Link]

  • OECD Test Guideline 425. National Toxicology Program. [Link]

  • Advice on skin and eye irritation testing helps reduce animal tests. (2016). European Chemicals Agency. [Link]

  • The Ames Test. (Undated). University of California, Davis. [Link]

  • OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. (2024). Nucro-Technics. [Link]

  • Regulatory Eye Irritation Test OECD TG 492. (Undated). XCellR8. [Link]

  • OECD 405: Acute Eye Irritation/Corrosion. (2024). Nucro-Technics. [Link]

  • Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2025). OECD. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022). OECD. [Link]

  • Skin (dermal) irritation. (Undated). Food and Agriculture Organization of the United Nations. [Link]

  • Test No. 404: Acute Dermal Irritation/Corrosion. (2015). OECD. [Link]

  • Metabolism of 4-chloro-2-nitrophenol in a Gram-positive bacterium, Exiguobacterium sp. PMA. (2012). National Center for Biotechnology Information. [Link]

  • Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite. (2020). PlumX. [Link]

  • Formation of chloronitrophenols upon sulfate radical-based oxidation of 2-chlorophenol in the presence of nitrite. (2025). ResearchGate. [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (Undated). National Center for Biotechnology Information. [Link]

  • 4-chloro-5-methoxy-2-nitrobenzaldehyde — Chemical Substance Information. (Undated). NextSDS. [Link]

  • Chlorophenols. (Undated). Canada.ca. [Link]

  • TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols. (Undated). National Center for Biotechnology Information. [Link]

  • Nitrophenols. (2001). Agency for Toxic Substances and Disease Registry. [Link]

  • EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. (1998). OEHHA. [Link]

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  • HEALTH EFFECTS - Toxicological Profile for Nitrophenols. (Undated). National Center for Biotechnology Information. [Link]

  • Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. (Undated). ResearchGate. [Link]

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  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. (Undated). National Center for Biotechnology Information. [Link]

  • Phenol, 2-nitro-: Human health tier II assessment. (2019). Australian Government Department of Health. [Link]

  • Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid. (2005). National Center for Biotechnology Information. [Link]

  • 2-NITROPHENOL 4-NITROPHENOL. (Undated). GovInfo. [Link]

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Exploratory

An In-depth Technical Guide to the Crystallographic Analysis of 4-Chloro-5-methoxy-2-nitrophenol

A roadmap for the synthesis, crystallization, and structural determination of a novel substituted nitrophenol. Abstract Substituted nitrophenols are a critical class of organic compounds, serving as precursors and interm...

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Author: BenchChem Technical Support Team. Date: April 2026

A roadmap for the synthesis, crystallization, and structural determination of a novel substituted nitrophenol.

Abstract

Substituted nitrophenols are a critical class of organic compounds, serving as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their electronic and structural properties, dictated by the nature and position of substituents on the phenol ring, are of significant interest to researchers in drug development and materials science. This guide focuses on 4-Chloro-5-methoxy-2-nitrophenol, a compound for which, to date, no public crystallographic data is available. In the absence of a solved structure, this document serves as a comprehensive technical roadmap for researchers, outlining the necessary steps from synthesis and single-crystal growth to X-ray diffraction analysis and structure elucidation. By leveraging data from structurally related compounds, we provide expert insights into the anticipated structural features and the experimental rationale for their determination.

Introduction: The Significance of 4-Chloro-5-methoxy-2-nitrophenol

The unique substitution pattern of 4-Chloro-5-methoxy-2-nitrophenol, featuring an electron-withdrawing nitro group ortho to the hydroxyl group, a halogen at the para position, and a methoxy group at the meta position, suggests a molecule with intriguing electronic and steric properties. The interplay of these functional groups is expected to govern its reactivity, intermolecular interactions, and, consequently, its solid-state packing. Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for predicting its physicochemical properties, potential biological activity, and suitability for various applications.

The nitro group, in particular, is a strong electron-withdrawing group that can participate in hydrogen bonding and other non-covalent interactions, significantly influencing the crystal lattice. The presence of both a chloro and a methoxy substituent further complicates this landscape, making the determination of its crystal structure a scientifically valuable endeavor.

Proposed Synthetic and Crystallization Workflow

The first and most critical step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 4-Chloro-5-methoxy-2-nitrophenol

While a specific, optimized synthesis for 4-Chloro-5-methoxy-2-nitrophenol is not widely documented, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds. A common approach involves the nitration of a corresponding substituted phenol.

Hypothetical Synthetic Protocol:

  • Starting Material: 4-Chloro-3-methoxyphenol.

  • Nitration: The starting phenol would be dissolved in a suitable solvent, such as glacial acetic acid or sulfuric acid, and cooled to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: A nitrating mixture (a solution of nitric acid in sulfuric acid) would be added dropwise to the cooled solution with vigorous stirring. The temperature must be carefully controlled to prevent over-nitration and the formation of byproducts.

  • Reaction Quenching: Upon completion (monitored by Thin Layer Chromatography), the reaction mixture would be poured slowly onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The crude 4-Chloro-5-methoxy-2-nitrophenol would then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to achieve the high purity (>99%) required for crystallization.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques should be explored in parallel to maximize the chances of success.

Experimental Protocols for Crystallization:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) is left in a loosely covered vial at room temperature. The slow evaporation of the solvent can lead to the formation of well-ordered crystals.

  • Solvent Diffusion: A solution of the compound is placed in a small vial, which is then placed inside a larger, sealed container containing a second solvent (the "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Temperature Gradient (Cooling): A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. This decrease in temperature reduces solubility and can induce crystallization.

The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound has moderate solubility.

Crystallization_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Methods cluster_analysis Analysis Start 4-Chloro-3-methoxyphenol Nitration Nitration (HNO3/H2SO4) Start->Nitration Quench Quenching on Ice Nitration->Quench Purify Purification (Recrystallization/Chromatography) Quench->Purify SlowEvap Slow Evaporation Purify->SlowEvap Explore Parallel Methods VaporDiff Vapor Diffusion Purify->VaporDiff Explore Parallel Methods Cooling Slow Cooling Purify->Cooling Explore Parallel Methods SingleCrystal Single Crystal Selection SlowEvap->SingleCrystal VaporDiff->SingleCrystal Cooling->SingleCrystal XRD X-Ray Diffraction SingleCrystal->XRD

Caption: Workflow for the synthesis and crystallization of 4-Chloro-5-methoxy-2-nitrophenol.

X-Ray Diffraction and Structure Determination

Once suitable single crystals are obtained, the next phase involves data collection and structure solution.

Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.

Key Experimental Parameters:

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation is commonly used.

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Collection Strategy: A complete dataset is collected by scanning through a range of omega (ω) and phi (φ) angles.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

Structure_Solution_Workflow Data Diffraction Data (Intensities & Angles) Integration Data Integration & Scaling (e.g., CrysAlisPro) Data->Integration SpaceGroup Space Group Determination Integration->SpaceGroup Solve Structure Solution (e.g., SHELXT, Olex2) SpaceGroup->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validation Validation (CheckCIF) Refine->Validation Final Final Structure & CIF File Validation->Final

Caption: Workflow for crystallographic structure solution and refinement.

The structure is typically solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data, adjusting atomic coordinates and displacement parameters to improve the agreement between the calculated and observed structure factors. The final refined structure is validated using tools like CheckCIF to ensure its quality and chemical sense.

Anticipated Structural Features and Discussion

Based on the known crystal structures of similar compounds, such as 5-Chloro-2-nitrophenol[1], we can anticipate several key structural features for 4-Chloro-5-methoxy-2-nitrophenol.

Intramolecular Interactions

A prominent feature of ortho-nitrophenols is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and one of the oxygen atoms of the nitro group.[1] This interaction forms a stable six-membered ring, which is expected to significantly influence the conformation of the molecule and the planarity of the nitro group relative to the benzene ring.

Intermolecular Interactions

The crystal packing will likely be dominated by a network of intermolecular interactions.

  • Hydrogen Bonding: While the primary hydroxyl hydrogen is involved in an intramolecular bond, weaker C-H---O hydrogen bonds involving the methoxy group or aromatic hydrogens and the nitro oxygen atoms are plausible and can contribute to the overall crystal packing.[2]

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where parallel rings are offset from one another. These interactions are common in planar aromatic systems and contribute to the stability of the crystal lattice.[2]

  • Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with the oxygen atoms of the nitro or methoxy groups of neighboring molecules.

Crystallographic Parameters

The crystallographic parameters will be unique to this compound, but we can look to related structures for an idea of what to expect. For example, 5-Chloro-2-nitrophenol crystallizes in the triclinic space group P-1 with Z=4 (two independent molecules in the asymmetric unit).[1] 4-Chloro-5-methoxy-2-nitrophenol may crystallize in a similar low-symmetry space group, although this is highly dependent on the overall molecular shape and the efficiency of the packing of the molecules.

Table 1: Anticipated vs. Known Crystallographic Data of a Related Compound

Parameter4-Chloro-5-methoxy-2-nitrophenol (Anticipated)5-Chloro-2-nitrophenol (Known Data)[1]
Formula C₇H₆ClNO₄C₆H₄ClNO₃
Molecular Weight 203.58 g/mol 173.55 g/mol
Crystal System Monoclinic or TriclinicTriclinic
Space Group P2₁/c or P-1P-1
Z (Molecules/Unit Cell) 2 or 44
Key Interactions Intramolecular O-H---O, Intermolecular C-H---O, π-π stackingIntramolecular O-H---O, Intermolecular O-H---O, O-H---Cl, C-H---O

Conclusion and Future Work

This guide provides a comprehensive framework for the determination of the crystal structure of 4-Chloro-5-methoxy-2-nitrophenol. By following the proposed methodologies for synthesis, crystallization, and X-ray diffraction analysis, researchers can successfully elucidate the three-dimensional structure of this and other novel small molecules. The resulting crystallographic data will be invaluable for understanding the structure-property relationships of substituted nitrophenols and will provide a solid foundation for computational modeling and the rational design of new materials and drug candidates. The final step, upon successful structure determination, would be to deposit the crystallographic information file (CIF) with a public database, such as the Cambridge Crystallographic Data Centre (CCDC)[3], to make the data accessible to the wider scientific community.

References

  • Öv Bodur, G. S., Yavuz, M., Dege, N., Bülbül, H., & Ağar, E. (2017). (E)-2-{[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol. IUCrData, 2, x170177. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Hong, Y., et al. (2018). Crystal structure of (E)-2,4-dichloro-6-(((4-methoxy-2-nitrophenyl)imino)methyl)phenol. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 631-633.
  • Arslan, H., et al. (2009). Molecular and Crystal Structure of 2-{(E)-[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol. Journal of Chemical Crystallography, 39, 510-514.
  • Fun, H.-K., et al. (2008). 5-Chloro-2-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2365. [Link]

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Protocols & Analytical Methods

Method

Introduction: The Strategic Utility of 4-Chloro-5-methoxy-2-nitrophenol in Medicinal Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the utilization of 4-Chloro-5-methoxy-2-nitrophenol as a strategic pharmaceutical intermediate. 4-Chloro-5-methoxy-2-nitrophenol is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the utilization of 4-Chloro-5-methoxy-2-nitrophenol as a strategic pharmaceutical intermediate.

4-Chloro-5-methoxy-2-nitrophenol is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex pharmaceutical agents. Its utility stems from the specific arrangement of four distinct functional groups on the benzene ring: a phenolic hydroxyl, a nitro group, a methoxy group, and a chloro substituent. This unique combination offers medicinal chemists a versatile platform for constructing intricate molecular architectures.

The electron-withdrawing nature of the nitro and chloro groups influences the reactivity of the aromatic ring, while the phenolic hydroxyl provides a key handle for modifications such as O-alkylation.[1] The nitro group is of particular importance as it is a common precursor to an aniline, which can be achieved through various reduction methods. This transformation is a cornerstone of many synthetic pathways for nitrogen-containing heterocycles, a common motif in drug molecules. The methoxy and chloro groups play crucial roles in modulating the electronic properties and steric profile of the molecule, which can be leveraged to fine-tune ligand-protein interactions and optimize drug potency.[2][3][4]

This guide will focus on the practical application of 4-Chloro-5-methoxy-2-nitrophenol as a key intermediate in the synthesis of precursors for targeted therapies, with a specific focus on the pathway toward Bosutinib, a tyrosine kinase inhibitor.

Physicochemical Properties & Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
Molecular Formula C₇H₆ClNO₃[5]
Molecular Weight 187.58 g/mol [5]
CAS Number 7147-89-9[5]
Appearance Yellow to brown solid[1]
Melting Point 85-89 °C
Solubility Moderately soluble in water, soluble in organic solvents like dioxane.[1]

Safety & Handling:

4-Chloro-5-methoxy-2-nitrophenol and its analogs are classified as hazardous substances and must be handled with appropriate care.[5]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[5][6] Harmful if swallowed.[6]

  • Precautions: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[6][7] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[7]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7] Store locked up.[6] Incompatible with strong oxidizing agents and strong bases.[7]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Application in Pharmaceutical Synthesis: A Pathway to Bosutinib Precursors

Bosutinib is an approved medication for the treatment of chronic myelogenous leukemia (CML).[8] Its molecular structure is built upon a 4-anilinoquinoline core. The synthesis of this core requires precisely substituted aniline and quinoline fragments. 4-Chloro-5-methoxy-2-nitrophenol is an ideal starting material for creating the required substituted aniline portion of the molecule.

The overall synthetic strategy involves two key transformations:

  • O-Alkylation of the phenolic hydroxyl group to introduce a side chain necessary for the final drug structure.

  • Reduction of the nitro group to an amine, which can then be coupled with the quinoline core.

G cluster_start Starting Intermediate cluster_protocol1 Protocol 1: O-Alkylation cluster_protocol2 Protocol 2: Nitro Reduction cluster_final Further Synthesis A 4-Chloro-5-methoxy- 2-nitrophenol B O-Alkylated Intermediate (e.g., with 1-bromo-3-chloropropane) A->B K₂CO₃, DMF C Key Aniline Precursor (4-Chloro-5-methoxy-2-amino-phenol derivative) B->C Fe, NH₄Cl or Pd/C, H₂ D Coupling with Quinoline Moiety C->D Buchwald-Hartwig or SNAr Coupling E Bosutinib Synthesis D->E

Protocol 1: O-Alkylation of 4-Chloro-5-methoxy-2-nitrophenol

This protocol describes the etherification of the phenolic hydroxyl group. The choice of 1-bromo-3-chloropropane as the alkylating agent is based on its successful use in published Bosutinib syntheses to install the required three-carbon linker.[9]

Causality: A weak base like potassium carbonate (K₂CO₃) is used to deprotonate the acidic phenol, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction as it solvates the cation (K⁺) while leaving the phenoxide anion highly reactive.[9]

Experimental Protocol:

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-5-methoxy-2-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF, 5-10 mL per gram of starting material).

  • Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it slowly into a beaker containing ice-water while stirring.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove DMF and inorganic salts.

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate to yield the pure O-alkylated product.[8]

ReagentMolar Eq.Purpose
4-Chloro-5-methoxy-2-nitrophenol1.0Starting Material
1-bromo-3-chloropropane1.2Alkylating Agent
Potassium Carbonate (K₂CO₃)1.5Base
Dimethylformamide (DMF)-Solvent

Protocol 2: Reduction of the Nitro Group

This protocol details the conversion of the nitro group of the O-alkylated intermediate into a primary amine, yielding the key aniline precursor. The reduction using iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and scalable method for nitro group reduction.[9]

Causality: In this reaction, elemental iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides. The reaction proceeds on the surface of the iron particles, and ammonium chloride acts as an electrolyte to facilitate the electron transfer process and maintain a slightly acidic pH to promote the reaction.

Experimental Protocol:

  • Reagent Setup: In a round-bottom flask, suspend the O-alkylated nitrophenol (1.0 eq) from Protocol 1 in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Addition of Reagents: Add ammonium chloride (NH₄Cl, 4-5 eq) and iron powder (Fe, 3-4 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (around 80-90 °C) with vigorous stirring. The reaction is typically complete within 2-3 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts and unreacted iron powder. Wash the Celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude aniline product. The product can be purified further by column chromatography on silica gel if required.

ReagentMolar Eq.Purpose
O-Alkylated Nitrophenol1.0Starting Material
Iron Powder (Fe)3-4Reducing Agent
Ammonium Chloride (NH₄Cl)4-5Electrolyte/Acid Source
Ethanol/Water-Solvent

Analytical Characterization of Intermediates

To ensure the success of each synthetic step, the identity and purity of the intermediates must be confirmed through rigorous analytical methods.

G

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compounds. A high purity (e.g., >98%) is desirable for proceeding to the next synthetic step.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity. Key signals to look for after Protocol 1 would be the appearance of new peaks corresponding to the protons of the 3-chloropropoxy side chain. After Protocol 2, the disappearance of the aromatic protons adjacent to the nitro group and the appearance of a broad singlet for the new -NH₂ group would be indicative of a successful reaction.

    • ¹³C NMR: Confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized intermediates. The ESI-MS (Electrospray Ionization Mass Spectrometry) technique is commonly used to observe the [M+H]⁺ ion.[11]

Conclusion and Future Steps

The protocols outlined above demonstrate the effective use of 4-Chloro-5-methoxy-2-nitrophenol as a strategic starting material for the synthesis of a key aniline precursor required for the construction of Bosutinib. The resulting aniline can be subsequently used in coupling reactions, such as the Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SₙAr) with a suitable activated quinoline derivative, to complete the synthesis of the core drug structure.[12] The functional groups present on this intermediate provide a robust platform for medicinal chemists to build complex and biologically active molecules, highlighting its importance in modern drug discovery and development.

References

  • Wang, H., Zhu, C., Zhu, G., Tian, X., Shen, Y., & Mao, Y. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 89(12), 2805. [Link]

  • Gong, P., et al. (2013). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 18(12), 15337-15349. [Link]

  • Jadhav, S. D., et al. (2016). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 8(5), 18-24. [Link]

  • Wang, H., et al. (2014). A New and Practical Synthesis of Bosutinib. ResearchGate. [Link]

  • Mao, Y., et al. (2015). A Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. Organic Preparations and Procedures International, 47(3), 227-234. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. [Link]

  • CPAchem. (2024). Safety data sheet. [Link]

  • NextSDS. (n.d.). 4-chloro-2-methoxy-5-nitrobenzoic acid — Chemical Substance Information. [Link]

  • NextSDS. (n.d.). 4-Chloro-5-methoxy-2-nitro-phenylamine — Chemical Substance Information. [Link]

  • Ishihara, Y., et al. (2026). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]

  • Ishihara, Y., et al. (2024). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 15(2), 335-348. [Link]

  • Kliuchnikova, A. A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(23), 8527. [Link]

  • PubChem. (n.d.). 4-Chloro-5-methoxy-2-nitrobenzoic acid. [Link]

  • PubChem. (n.d.). 4-Chloro-5-methyl-2-nitrophenol. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • NIST. (n.d.). 4-Chloro-2-nitrophenol. [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

  • Google Patents. (n.d.).
  • Khan, M. A., et al. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: Part A, 59(2), 31-42. [Link]

Sources

Application

Application Notes and Protocols for 4-Chloro-5-methoxy-2-nitrophenol in Agrochemical Development

For Researchers, Scientists, and Agrochemical Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive technical guide on the strategic utilization of 4-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the strategic utilization of 4-Chloro-5-methoxy-2-nitrophenol as a pivotal intermediate in the synthesis of next-generation agrochemicals. This document offers in-depth scientific insights, field-proven perspectives, and detailed experimental protocols to empower researchers in the discovery and development of novel crop protection agents.

I. Introduction: The Strategic Importance of Substituted Nitrophenols in Agrochemical Synthesis

Substituted nitrophenols are a cornerstone class of intermediates in the agrochemical industry, valued for their versatile reactivity that allows for the construction of a wide array of bioactive molecules.[1] The presence of the nitro group, a strong electron-withdrawing functionality, activates the aromatic ring for nucleophilic substitution reactions, while the phenolic hydroxyl group and halogen substituents provide additional handles for molecular elaboration. These characteristics make nitrophenols critical building blocks in the synthesis of numerous herbicides, fungicides, and insecticides.[1]

4-Chloro-5-methoxy-2-nitrophenol, with its specific substitution pattern, offers a unique combination of electronic and steric properties. The interplay between the chloro, methoxy, and nitro groups on the phenyl ring can significantly influence the biological activity and selectivity of the final agrochemical product. This guide will explore the potential of this molecule, drawing on established principles of agrochemical synthesis and providing detailed protocols for its application.

II. Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 4-Chloro-5-methoxy-2-nitrophenol is paramount for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of 4-Chloro-5-methoxy-2-nitrophenol and Related Compounds

Property4-Chloro-5-methoxy-2-nitrophenol4-Chloro-2-nitrophenol2-Methoxy-4-nitrophenol
CAS Number 1823319-30-789-64-53251-56-7
Molecular Formula C₇H₆ClNO₄C₆H₄ClNO₃C₇H₇NO₄
Molecular Weight 217.6 g/mol 173.55 g/mol 169.13 g/mol
Appearance Solid (predicted)Light yellow to yellow to orange powder to crystalYellow crystalline solid
Melting Point Not available86.0 to 89.0 °CNot available

Safety and Handling Precautions:

As with all nitrophenolic compounds, 4-Chloro-5-methoxy-2-nitrophenol should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[2] Based on data for structurally related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] In case of contact, rinse the affected area with plenty of water.[2] Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[2]

III. Application in Herbicide Synthesis: A Prospective Approach Based on Diaryl Ether Analogs

While direct synthesis of a commercialized herbicide from 4-Chloro-5-methoxy-2-nitrophenol is not prominently documented in publicly available literature, its structural similarity to intermediates used in the synthesis of potent herbicides provides a strong basis for its application in this domain. A notable example is the synthesis of herbicidal diaryl ethers, where a substituted nitrophenol is coupled with a heterocyclic partner. A patent for herbicidal compounds describes the synthesis of 2-(2-chloro-4-fluoro-5-nitrophenoxy)pyrimidine from 2-chloro-4-fluoro-5-nitrophenol.[2] The methoxy group in our target compound can be considered a bioisostere of the fluorine atom in this patented intermediate, suggesting a high probability of similar reactivity and biological activity.

The proposed application of 4-Chloro-5-methoxy-2-nitrophenol is in the synthesis of novel pyrimidine diaryl ether herbicides. These compounds are known to act as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.

Experimental Protocol: Synthesis of a Novel Herbicidal Diaryl Ether

This protocol outlines a prospective synthesis of a 2-(4-Chloro-5-methoxy-2-nitrophenoxy)pyrimidine, a potential herbicidal agent, based on established methodologies for similar compounds.

Step 1: Synthesis of 4-Chloro-5-methoxy-2-nitrophenol

A plausible synthetic route to 4-Chloro-5-methoxy-2-nitrophenol involves the nitration of 4-chloro-3-methoxyphenol.

  • Materials: 4-chloro-3-methoxyphenol, nitric acid, sulfuric acid, dichloromethane, sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 4-chloro-3-methoxyphenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath.

    • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture over ice and separate the organic layer.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-Chloro-5-methoxy-2-nitrophenol.

Step 2: Synthesis of 2-(4-Chloro-5-methoxy-2-nitrophenoxy)pyrimidine

This step involves a nucleophilic aromatic substitution reaction between 4-Chloro-5-methoxy-2-nitrophenol and 2-chloropyrimidine.[2]

  • Materials: 4-Chloro-5-methoxy-2-nitrophenol, 2-chloropyrimidine, potassium carbonate, N,N-dimethylformamide (DMF), ethyl acetate, brine.

  • Procedure:

    • To a solution of 4-Chloro-5-methoxy-2-nitrophenol in DMF, add potassium carbonate.

    • Add 2-chloropyrimidine to the mixture and heat the reaction at 80-100°C for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the target diaryl ether.

Step 3: Reduction of the Nitro Group and Further Elaboration (Optional)

The nitro group of the synthesized diaryl ether can be reduced to an amine, providing a versatile intermediate for further chemical modifications to optimize herbicidal activity and selectivity.

  • Materials: 2-(4-Chloro-5-methoxy-2-nitrophenoxy)pyrimidine, iron powder, acetic acid, ethyl acetate.

  • Procedure:

    • To a solution of the nitro-diaryl ether in acetic acid, add iron powder in portions.

    • Stir the mixture at room temperature for 2-4 hours.

    • Dilute the reaction mixture with ethyl acetate and filter to remove the iron residues.

    • Wash the filtrate with water and saturated sodium bicarbonate solution.

    • Dry the organic layer and concentrate to obtain the amino-diaryl ether.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Diaryl Ether Synthesis cluster_2 Step 3: Further Modification 4-chloro-3-methoxyphenol 4-chloro-3-methoxyphenol Nitration Nitration 4-chloro-3-methoxyphenol->Nitration HNO3, H2SO4 4-Chloro-5-methoxy-2-nitrophenol 4-Chloro-5-methoxy-2-nitrophenol Nitration->4-Chloro-5-methoxy-2-nitrophenol Purification Nucleophilic Substitution Nucleophilic Substitution 4-Chloro-5-methoxy-2-nitrophenol->Nucleophilic Substitution 2-chloropyrimidine, K2CO3 2-(4-Chloro-5-methoxy-2-nitrophenoxy)pyrimidine 2-(4-Chloro-5-methoxy-2-nitrophenoxy)pyrimidine Nucleophilic Substitution->2-(4-Chloro-5-methoxy-2-nitrophenoxy)pyrimidine Purification Reduction Reduction 2-(4-Chloro-5-methoxy-2-nitrophenoxy)pyrimidine->Reduction Fe, Acetic Acid Amino-diaryl ether Amino-diaryl ether Reduction->Amino-diaryl ether Further Elaboration

Caption: Synthetic workflow for a potential diaryl ether herbicide.

IV. Potential Applications in Fungicide and Insecticide Development

The structural motifs present in 4-Chloro-5-methoxy-2-nitrophenol also suggest its potential as a precursor for fungicides and insecticides.

Fungicidal Applications:

Many commercial fungicides contain a substituted phenyl ring. The development of novel fungicides often involves the synthesis of derivatives of known active scaffolds. 4-Chloro-5-methoxy-2-nitrophenol could serve as a starting material for the synthesis of analogs of existing fungicides, where the specific substitution pattern may lead to improved efficacy, a broader spectrum of activity, or a more favorable toxicological profile.

Insecticidal Applications:

The insecticide Chlorthion, an organothiophosphate, contains a 3-chloro-4-nitrophenol core. This demonstrates the utility of chloronitrophenols in this class of insecticides. By analogy, 4-Chloro-5-methoxy-2-nitrophenol could be used to synthesize novel organophosphate or organothiophosphate insecticides. The synthesis would typically involve the reaction of the sodium salt of the phenol with a suitable phosphoryl or thiophosphoryl chloride.

General Protocol for Derivatization

The following is a general protocol for the derivatization of 4-Chloro-5-methoxy-2-nitrophenol to explore its potential in fungicide and insecticide development.

  • Materials: 4-Chloro-5-methoxy-2-nitrophenol, sodium hydride (or another suitable base), a reactive electrophile (e.g., an alkyl halide, acyl chloride, or phosphoryl chloride), and a suitable aprotic solvent (e.g., THF, DMF).

  • Procedure:

    • In an inert atmosphere, dissolve 4-Chloro-5-methoxy-2-nitrophenol in the aprotic solvent.

    • Carefully add sodium hydride to the solution to form the sodium phenoxide salt.

    • Add the electrophile to the reaction mixture and stir at an appropriate temperature (from room temperature to elevated temperatures, depending on the reactivity of the electrophile) until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the product using standard techniques such as column chromatography or recrystallization.

Caption: General derivatization workflow for novel agrochemicals.

V. Conclusion and Future Outlook

4-Chloro-5-methoxy-2-nitrophenol is a promising, yet underexplored, intermediate for the synthesis of novel agrochemicals. Its unique substitution pattern offers significant potential for the development of new herbicides, fungicides, and insecticides with potentially improved properties. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich chemical space accessible from this versatile building block. Further research into the synthesis and biological evaluation of derivatives of 4-Chloro-5-methoxy-2-nitrophenol is highly encouraged and could lead to the discovery of the next generation of effective and environmentally sound crop protection solutions.

VI. References

  • A meta-nitro phenol derivative and a process for producing it. WO2000032573A1. Google Patents.

  • Shaskol’skaya, N. D., & Shvetsov-Shilovskii, N. I. (Year). Nitroaromatic Compounds, from Synthesis to Biodegradation. Journal Name, Volume(Issue), Pages.

  • Chlorthion | C8H9ClNO5PS | CID 10372 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-Methoxy-4-nitrophenol | 3251-56-7 - BuyersGuideChem. [Link]

  • Preparation of 4-chloro-2-nitrophenol. CN101481311A. Google Patents.

  • 2-chloro-N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide. PubChem. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield when synthesizing 4-Chloro-5-methoxy-2-nitrophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges inherent in the synthesis of 4-Chloro-5-methoxy-2-nitrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges inherent in the synthesis of 4-Chloro-5-methoxy-2-nitrophenol .

This compound is a critical intermediate in the development of various pharmacologically active molecules, including CHK1 inhibitors [1]. Its synthesis relies on the electrophilic aromatic nitration of 4-chloro-3-methoxyphenol. Because the starting material is highly electron-rich, researchers frequently encounter issues with over-oxidation, poor regioselectivity, and poly-nitration. This guide provides the mechanistic causality behind these issues and actionable, self-validating protocols to maximize your reaction yield.

Part 1: Mechanistic Causality & Regioselectivity

To troubleshoot yield issues, we must first understand the electronic and steric environment of the starting material, 4-chloro-3-methoxyphenol :

  • Electronic Activation: Both the hydroxyl (-OH) and methoxy (-OCH₃) groups strongly donate electron density into the aromatic ring via resonance, making the ring highly susceptible to electrophilic attack [2].

  • Directing Effects: Both -OH and -OCH₃ are ortho/para directors. The chlorine atom at C4 blocks that position. Therefore, incoming electrophiles are directed to either the C2 or C6 positions.

  • Steric Hindrance (The Key to Yield): The C2 position is flanked by both the -OH and -OCH₃ groups, creating severe steric hindrance. The C6 position, however, is ortho to the -OH and para to the -OCH₃, making it sterically accessible and electronically favored.

By strictly controlling the reaction temperature and the oxidative potential of the nitrating agent, we can exploit this steric difference to drive the reaction exclusively toward the C6 position, yielding the desired 4-chloro-5-methoxy-2-nitrophenol while suppressing oxidative degradation [3].

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turns into a black, tarry sludge, and the yield of the target product is <20%. What is happening? A: You are observing oxidative cleavage. Nitric acid is not just a nitrating agent; it is a strong oxidant. Highly activated phenols (like methoxyphenols) are easily oxidized into benzoquinones and subsequent polymerized tars when exposed to strong acids like H₂SO₄ [4].

  • The Fix: Abandon the traditional "mixed acid" (HNO₃/H₂SO₄) system. Switch to a milder solvent system like glacial acetic acid (AcOH), which moderates the reactivity of the nitronium ion (NO₂⁺). Maintain the temperature strictly between -5°C and 0°C.

Q2: I am obtaining a mixture of isomers, specifically the 2-nitro and 6-nitro derivatives. How do I improve regioselectivity? A: Isomeric mixtures occur when the reaction is run at elevated temperatures, which provides enough kinetic energy to overcome the steric barrier at the C2 position.

  • The Fix: Lower the temperature to -5°C. If regioselectivity remains poor, consider using a bulky, mild nitrating agent such as Cerium (IV) Ammonium Nitrate (CAN) in the presence of NaHCO₃. The sheer steric bulk of the CAN complex prevents attack at the crowded C2 position, driving substitution exclusively to C6 [3].

Q3: TLC shows the presence of dinitro-compounds. How do I prevent over-nitration? A: The first nitration adds an electron-withdrawing -NO₂ group, which deactivates the ring and naturally slows down a second nitration. However, if excess HNO₃ is present or the reaction is left too long, dinitration will occur.

  • The Fix: Strictly limit your nitrating agent to 1.02 – 1.05 molar equivalents. Implement a self-validating in-process control: monitor the reaction via TLC (Hexanes:EtOAc 3:1) every 30 minutes and quench the reaction immediately once the starting material spot disappears.

Part 3: Optimized Experimental Protocol (Self-Validating System)

This protocol utilizes the Acetic Acid/Nitric Acid method, optimized for high yield and scalability while preventing quinone formation.

Reagents:

  • 4-Chloro-3-methoxyphenol: 1.0 eq (Starting Material)

  • Nitric Acid (65-70% w/w, aq): 1.05 eq (Nitrating Agent)

  • Glacial Acetic Acid: 10 volumes (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel with 4-chloro-3-methoxyphenol (10.0 g, 63.0 mmol) and glacial acetic acid (100 mL).

  • Cooling: Submerge the flask in an ice-brine bath. Stir continuously until the internal temperature reaches -5°C to 0°C.

  • Nitrating Solution: In a separate beaker, carefully prepare a solution of 65% Nitric Acid (4.4 mL, 66.1 mmol, 1.05 eq) in glacial acetic acid (20 mL). Self-Validation Check: Ensure this solution is cooled to 0°C before addition to prevent localized exotherms.

  • Addition: Add the nitric acid solution dropwise via the dropping funnel over 45-60 minutes. Maintain the internal temperature strictly below 2°C. Self-Validation Check: The solution will transition from clear to a deep yellow/orange. A rapid shift to dark brown indicates the temperature is too high (oxidation occurring).

  • Reaction: Stir the mixture at 0°C for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1, UV 254 nm).

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly into 400 mL of vigorously stirred crushed ice/water. A yellow precipitate will form immediately.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under vacuum at 40°C.

Part 4: Quantitative Data Presentation

The following table summarizes the expected outcomes based on the choice of reaction conditions, illustrating the critical need for mild reagents.

Nitration SystemTemperatureMolar Equivalents (HNO₃)Target Yield (%)Major Byproduct
HNO₃ / H₂SO₄ (Mixed Acid)20°C1.5 eq< 20%Benzoquinones (Tar)
HNO₃ / Glacial AcOH-5°C to 0°C1.05 eq78 - 85%Trace Dinitro-compounds
CAN / NaHCO₃Room Temp1.0 eq88 - 92%Unreacted Starting Material
HNO₃ / Glacial AcOH25°C1.05 eq45%Isomeric mixture (C2 attack)

Part 5: Reaction Pathway Visualization

G SM 4-Chloro-3-methoxyphenol Cond1 Mild Nitration (HNO3 / AcOH, 0°C) SM->Cond1 Controlled Cond2 Harsh Nitration (HNO3 / H2SO4, >20°C) SM->Cond2 Uncontrolled Target 4-Chloro-5-methoxy-2-nitrophenol (High Yield) Cond1->Target C6 Attack Byprod1 Benzoquinone Byproducts (Oxidation) Cond2->Byprod1 Oxidative Cleavage Byprod2 Dinitro-compounds (Over-nitration) Cond2->Byprod2 C2 & C6 Attack

Reaction pathways for the nitration of 4-chloro-3-methoxyphenol.

References

  • Title: Heteroaryl urea derivatives useful for inhibiting CHK1 - European Patent Office - EP 2330105 A1 Source: Googleapis (Patent Database) URL: [Link]

  • Title: Underappreciated and Complex Role of Nitrous Acid in Aromatic Nitration under Mild Environmental Conditions: The Case of Activated Methoxyphenols Source: ACS Publications URL: [Link]

  • Title: Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate Source: Arkat USA URL: [Link]

  • Title: Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions Source: Indian Academy of Sciences URL: [Link]

Optimization

Technical Support Center: Troubleshooting 4-Chloro-5-methoxy-2-nitrophenol Synthesis

As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized aromatic compounds. The preparation of 4-chloro-5-methoxy-2-nitrophenol —a critical intermediate in the development of CHK...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized aromatic compounds. The preparation of 4-chloro-5-methoxy-2-nitrophenol —a critical intermediate in the development of CHK1 inhibitors and COMT-inhibiting pharmacologics (1)—presents significant chemoselectivity and regioselectivity challenges.

This guide bypasses generic procedures to dissect the causality behind common impurities. By understanding the electronic and steric forces at play during the chlorination and nitration steps, we can implement self-validating protocols that ensure synthetic integrity and high yields (2).

Synthetic Workflow & Impurity Pathways

SynthesisWorkflow A 3-Methoxyphenol (Starting Material) B Chlorination Step (SO2Cl2, 0°C) A->B C 4-Chloro-3-methoxyphenol (Key Intermediate) B->C Para to OH (Favored) D 6-Chloro / 2,4-Dichloro Isomers (Regio/Over-chlorinated Impurities) B->D Ortho to OH / Excess Reagent E Nitration Step (HNO3 / AcOH, -5°C) C->E F 4-Chloro-5-methoxy-2-nitrophenol (Target Molecule) E->F Position 6 (Sterically Favored) G 4-Chloro-3-methoxy-2-nitrophenol (Regioisomer Impurity) E->G Position 2 (Sterically Hindered) H Demethylated / Oxidized (Degradation Impurities) E->H Harsh Acidic Cleavage

Synthetic workflow and common impurity pathways for 4-Chloro-5-methoxy-2-nitrophenol.

Quantitative Data: Impurity Profiling & Optimization

Table 1: Common Impurities and Analytical Signatures

Compound Role MW ( g/mol ) Primary Cause of Formation
4-Chloro-5-methoxy-2-nitrophenol Target Product 203.58 Optimal Regioselective Nitration
6-Chloro-3-methoxyphenol Chlorination Impurity 158.58 Poor temperature control during chlorination
2,4-Dichloro-5-methoxyphenol Over-chlorination 193.03 Excess chlorinating agent / prolonged reaction
4-Chloro-3-methoxy-2-nitrophenol Nitration Regioisomer 203.58 Lack of steric control (high temp) during nitration

| 4-Chloro-2-nitrobenzene-1,5-diol | Degradation Impurity | 189.55 | Acid-catalyzed ether cleavage (demethylation) |

Table 2: Optimization of Nitration Conditions (4-Chloro-3-methoxyphenol Target)

Nitrating System Temp (°C) Target Yield (%) Regioisomer Impurity (%) Demethylation (%)
HNO₃ / H₂SO₄ (Mixed Acid) 0°C 45% 15% 30%
HNO₃ / Glacial Acetic Acid 10°C 72% 18% <2%

| HNO₃ / Glacial Acetic Acid | -5°C | 88% | <5% | <1% |

Troubleshooting Guides & FAQs

Q1: Why am I observing significant levels of the 6-chloro-3-methoxyphenol regioisomer during the initial chlorination step? A1: Causality: The hydroxyl (-OH) group is a stronger activating group than the methoxy (-OCH3) group. In 3-methoxyphenol, electrophilic aromatic substitution is primarily directed by the -OH group to its ortho (C2, C6) and para (C4) positions. While the para position (C4) is sterically favored and yields the desired 4-chloro-3-methoxyphenol, the C6 position is also highly activated. High temperatures or highly polar solvents lower the activation energy barrier, reducing regioselectivity (3). Solution: Use non-polar solvents (e.g., dichloromethane) and lower temperatures (0–5°C) to maximize the steric differentiation between the C4 and C6 positions. Utilizing sulfuryl chloride (SO₂Cl₂) instead of elemental chlorine gas provides superior kinetic control.

Q2: During the nitration of 4-chloro-3-methoxyphenol, my LC-MS shows a mass corresponding to demethylation (m/z 189). What causes this, and how can I prevent it? A2: Causality: Demethylation is a classic side reaction when electron-rich aromatic ethers are exposed to strong protic acids (like H₂SO₄) during nitration. The acid protonates the methoxy oxygen, converting it into a superior leaving group. Subsequent nucleophilic attack by water or bisulfate ions cleaves the methyl group, yielding 4-chloro-2-nitrobenzene-1,5-diol. Solution: Avoid "mixed acid" conditions. Instead, use milder nitrating systems such as Nitric acid in Glacial Acetic Acid (HNO₃/AcOH). This maintains sufficient electrophilicity for nitration while preventing ether cleavage.

Q3: How do I minimize the formation of the 4-chloro-3-methoxy-2-nitrophenol regioisomer during nitration? A3: Causality: In 4-chloro-3-methoxyphenol, the available positions for nitration are C2 and C6. Both the -OH (at C1) and the -OCH3 (at C3) direct the incoming nitronium ion to these exact two positions. However, C2 is ortho to both substituents, creating a highly sterically hindered pocket. C6 is ortho to the -OH but para to the -OCH3, making it sterically accessible. Solution: Regioselectivity here is entirely temperature-dependent. Lowering the reaction temperature to -5°C restricts the thermal energy available to overcome the steric hindrance at C2, driving the reaction almost exclusively to the C6 position to yield the target 4-chloro-5-methoxy-2-nitrophenol.

Self-Validating Experimental Protocols
Protocol 1: Regioselective Chlorination to 4-Chloro-3-methoxyphenol

This protocol utilizes kinetic control to prevent over-chlorination and ortho-substitution.

  • Setup: Dissolve 1.0 eq of 3-methoxyphenol in anhydrous dichloromethane (DCM) (10 volumes) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice-brine bath. Ensure the internal temperature stabilizes before proceeding.

  • Reagent Addition: Add 1.05 eq of Sulfuryl Chloride (SO₂Cl₂) dropwise over 45 minutes via an addition funnel. Causality note: Rapid addition causes localized heating, which drives the formation of the 2,4-dichloro over-chlorinated impurity.

  • Self-Validating Checkpoint (IPC): After 2 hours, withdraw a 50 µL aliquot, quench in 1 mL of saturated NaHCO₃, extract with EtOAc, and analyze via HPLC. The protocol is validated to proceed to quenching only when the starting material peak area is <2%. If >2%, stir for an additional 30 minutes at 0°C. Do not add excess SO₂Cl₂.

  • Workup: Quench slowly with ice-cold water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Controlled Nitration to 4-Chloro-5-methoxy-2-nitrophenol

This protocol avoids demethylation by utilizing a mild, non-sulfuric acid nitrating system.

  • Setup: Dissolve 1.0 eq of 4-chloro-3-methoxyphenol (from Protocol 1) in Glacial Acetic Acid (8 volumes).

  • Temperature Control: Cool the solution to -5°C.

  • Reagent Addition: Prepare a solution of 1.1 eq of 65% Nitric Acid (HNO₃) in Glacial Acetic Acid (2 volumes). Add this mixture dropwise over 1 hour, maintaining the internal temperature strictly below 0°C.

  • Self-Validating Checkpoint (IPC): After 3 hours, withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is validated for quenching only when the m/z 158 peak (starting material) is <2% relative to the m/z 203 peak (target).

  • Workup: Pour the reaction mixture slowly over crushed ice with vigorous stirring. The target 4-chloro-5-methoxy-2-nitrophenol will precipitate as a solid. Filter, wash extensively with cold water to remove residual acetic acid, and dry under vacuum.

References
  • Title: US4963590A - Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same Source: Google Patents URL
  • Title: EP 2330105 A1 - Heteroaryl urea derivatives useful for inhibiting CHK1 Source: European Patent Office URL
  • Title: Technical Support Center: Synthesis of 2,4-Dichloro-5-(difluoromethoxy)

Sources

Troubleshooting

optimizing temperature and pressure conditions for 4-Chloro-5-methoxy-2-nitrophenol reactions

Welcome to the technical support center for 4-Chloro-5-methoxy-2-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Chloro-5-methoxy-2-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the synthesis and subsequent reactions of this important chemical intermediate. As a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), such as Linzagolix, precise control over its reaction conditions is paramount.[1]

This document provides a framework for optimizing reaction parameters, with a core focus on temperature and pressure, to maximize yield, purity, and safety.

Part 1: Core Principles of Reaction Optimization

Reactions involving substituted nitrophenols, particularly electrophilic aromatic substitutions like nitration, are governed by a delicate balance of kinetics and thermodynamics. Temperature and pressure are the primary levers to control these reactions.

  • Temperature: This is the most critical parameter. It directly influences the reaction rate; however, for exothermic reactions like nitration, excessive temperature can lead to a loss of control, known as thermal runaway.[2] Higher temperatures can also decrease selectivity, leading to the formation of unwanted isomers or degradation products like tars.[2][3] Conversely, a temperature that is too low may result in a sluggish or stalled reaction. Finding the optimal temperature is key to balancing reaction speed with product purity.[4]

  • Pressure: For most lab-scale liquid-phase reactions conducted at or below the solvent's boiling point, pressure is not a primary optimization parameter and is typically maintained at atmospheric pressure. However, pressure becomes critical under two main scenarios:

    • Reactions Above Solvent Boiling Point: When a reaction requires temperatures exceeding the solvent's boiling point, a sealed, pressure-rated vessel (autoclave) is necessary to maintain the liquid phase. This is common in high-temperature hydrolysis reactions.[5][6]

    • Reactions Involving Gases: If a reaction involves a gaseous reagent or produces gaseous byproducts, controlling the pressure can influence reaction rates and equilibrium according to Le Châtelier's principle.

Below is a diagram illustrating the interplay between temperature and reaction outcomes.

G cluster_temp Temperature Effects cluster_outcomes Reaction Outcomes Temp Reaction Temperature Low_Temp Too Low (< 0°C) Opt_Temp Optimal (e.g., 10-20°C) High_Temp Too High (> 40°C) Rate Reaction Rate Low_Temp->Rate Very Slow Yield Target Product Yield Low_Temp->Yield Low (Incomplete Conversion) Purity Product Purity / Selectivity Low_Temp->Purity High Safety Safety (Risk of Exotherm) Low_Temp->Safety High Opt_Temp->Rate Moderate / Controlled Opt_Temp->Yield High Opt_Temp->Purity High Opt_Temp->Safety High (with monitoring) High_Temp->Rate Very Fast High_Temp->Yield Low (Degradation) High_Temp->Purity Low (Byproducts) High_Temp->Safety Low (Risk of Runaway)

Caption: Relationship between temperature and key reaction outcomes.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and use of 4-Chloro-5-methoxy-2-nitrophenol.

Q1: What is a typical synthesis route for this compound? A1: While specific proprietary methods exist, a common route involves the nitration of a precursor like 4-chloro-3-methoxyphenol or a related substituted benzene. The reaction typically uses a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions to ensure regioselectivity and prevent the formation of multiple isomers.[2][7]

Q2: How do I effectively control the temperature of a highly exothermic nitration reaction? A2: Effective temperature control is crucial for safety and product quality.[2] The primary strategies are:

  • Slow, Dropwise Addition: Add the nitrating agent very slowly to the substrate solution, which should be pre-chilled in an ice or ice/salt bath.[8]

  • Efficient Cooling: Use a cooling bath with a large thermal mass and ensure efficient stirring to dissipate localized heat.[4]

  • Dilution: Running the reaction in a suitable solvent helps to absorb and dissipate the heat generated.

  • Microreactors: For advanced applications, continuous flow microreactors offer exceptional heat transfer, virtually eliminating the risk of thermal runaway due to their high surface-area-to-volume ratio.[9]

Q3: What are the optimal temperature and pressure ranges for reactions involving this compound? A3: This is highly dependent on the specific reaction.

  • For Nitration: Temperatures are generally kept low, often in the range of 0°C to 20°C, to maximize selectivity and minimize byproduct formation.[4][7] The reaction is typically run at atmospheric pressure.

  • For Nucleophilic Substitution (e.g., hydrolysis of the chloro group): This often requires significantly higher temperatures, potentially from 120°C to 150°C. To reach these temperatures with aqueous solutions, the reaction must be conducted in a sealed pressure vessel (autoclave) where pressures can reach 0.25-0.30 MPa or higher.[5][6]

Q4: My reaction mixture is turning dark brown or black. What does this indicate? A4: A dark, tarry appearance is usually a sign of oxidation or decomposition of the aromatic compound.[3] This is most often caused by excessively high local temperatures during the addition of a strong oxidizing agent like nitric acid. To prevent this, improve your cooling efficiency and slow down the rate of reagent addition.[2]

Q5: How can I monitor the progress of my reaction? A5: The most common method is Thin-Layer Chromatography (TLC). Periodically take a small aliquot from the reaction mixture, quench it, and run a TLC plate against your starting material and a reference standard (if available). This allows you to visually track the consumption of the starting material and the formation of the product. For more quantitative analysis, techniques like HPLC or GC-MS can be used.[10]

Part 3: Troubleshooting Guide

Even with careful planning, experiments can encounter issues. The following guide provides solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Reaction temperature is too low: The activation energy is not being met. 2. Incorrect reagent stoichiometry: Insufficient amount of a key reagent. 3. Poor quality reagents: Degradation of starting materials or reagents (e.g., nitric acid). 4. Reaction has not run long enough. 1. Slowly and carefully allow the reaction to warm to the optimal temperature. Monitor closely for any exotherm. 2. Re-calculate and verify the molar ratios of all reagents. An excess of the nitrating agent is often used.[2] 3. Use fresh, high-purity reagents. Ensure acids are concentrated and have minimal water content.[2] 4. Monitor the reaction by TLC until the starting material is consumed.[10]
High Level of Impurities (e.g., undesired isomers) 1. Reaction temperature is too high: This reduces the selectivity of the reaction.[2] 2. Incorrect concentration of acid catalyst: The strength of the sulfuric acid can influence the electrophilicity and regioselectivity. 3. Inefficient mixing: Poor stirring can create localized "hot spots" where side reactions occur.1. Maintain strict temperature control, keeping it within the optimal, lower range (e.g., 0-15°C for nitration).[7][9] 2. Adjust the concentration of sulfuric acid to fine-tune the reaction's selectivity. 3. Ensure vigorous and efficient stirring throughout the entire reaction.
Reaction Stalls (Does not go to completion) 1. Loss of catalyst activity: The catalyst may be consumed or deactivated. 2. Precipitation of starting material: If the starting material is not fully soluble, it may not be available to react. 3. Temperature has dropped too low. 1. In some cases, a small, additional charge of the catalyst can restart the reaction. 2. Choose a solvent in which all reactants are soluble at the reaction temperature. 3. Slowly increase the temperature to the lower end of the optimal range while carefully monitoring.
Uncontrolled Exotherm (Thermal Runaway) 1. Reagent addition is too fast. 2. Inadequate cooling system. 3. Reaction is too concentrated. 1. IMMEDIATELY stop the addition of reagents. 2. Increase the efficiency of the cooling bath (e.g., add more dry ice or switch to a cryocooler). 3. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.[2]
Troubleshooting Decision Tree

Troubleshooting Start Problem with Reaction? Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Purity Low? Start->Check_Purity No Check_Yield->Check_Purity No Check_Temp_Low Was Temp < Optimal? Check_Yield->Check_Temp_Low Yes Check_Progress Reaction Stalled? Check_Purity->Check_Progress No Check_Temp_High Was Temp > Optimal? Check_Purity->Check_Temp_High Yes Sol_Stalled Solution: Check solubility. Slightly increase temp. Consider catalyst top-up. Check_Progress->Sol_Stalled Yes Check_Temp_Low->Check_Purity No Sol_Temp_Low Solution: Slowly increase temp. Verify reagent quality. Check_Temp_Low->Sol_Temp_Low Yes Check_Temp_High->Check_Progress No Sol_Temp_High Solution: Improve cooling. Slow reagent addition. Ensure efficient stirring. Check_Temp_High->Sol_Temp_High Yes

Caption: A decision tree for troubleshooting common reaction issues.

Part 4: Exemplar Experimental Protocol

This section provides a generalized, step-by-step protocol for the nitration of a substituted phenol. NOTE: This is a representative procedure and must be adapted and optimized for your specific substrate and scale. A thorough risk assessment must be performed before any experiment.

Objective: To perform a controlled nitration of a substituted chlorophenol.

Materials:

  • Substituted Chlorophenol (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Salt (NaCl or CaCl₂)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve the substituted chlorophenol (1.0 eq) in a suitable solvent like DCM.

  • Cooling: Place the flask in an ice/salt bath and cool the solution to 0°C with vigorous stirring.

  • Prepare Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid to concentrated nitric acid (typically a 1:1 or 2:1 v/v ratio) while cooling in an ice bath. Caution: This is highly exothermic.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the chlorophenol over 30-60 minutes. CRITICAL: Monitor the internal temperature and ensure it does not rise above 5-10°C.[11] Adjust the addition rate to maintain this temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water to quench the reaction.[4]

  • Workup: Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (careful of gas evolution!), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to isolate the desired product.[3]

References
  • BenchChem. (n.d.). Technical Support Center: Nitrophenol Synthesis.
  • BenchChem. (2025). Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification.
  • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Experiment 19: Preparation of Nitrophenols. Retrieved from [Link]

  • ChemIQSoc. (2021). Preparation of 4-nitrophenol. Retrieved from [Link]

  • Google Patents. (2009). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Zareen, A., & Anjaneyulu, Y. (2011). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Journal of Chemical and Pharmaceutical Research, 3(4), 819-831.
  • BenchChem. (2025). Managing Exothermic Reactions During the Nitration of Trifluoromethoxybenzene.
  • PrepChem.com. (2022). Preparation of 4-chloro-2-nitrophenol. Retrieved from [Link]

  • Zhang, P., et al. (2022). Determination of the kinetics of chlorobenzene nitration using a homogeneously continuous microflow. AIChE Journal, 68(3), e17551.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

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Optimization

minimizing side product formation in 4-Chloro-5-methoxy-2-nitrophenol nitration

Introduction Welcome to the technical support guide for the nitration of 4-Chloro-5-methoxy-2-nitrophenol. This process, aimed at synthesizing 4-Chloro-5-methoxy-2,6-dinitrophenol, is a critical step in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the nitration of 4-Chloro-5-methoxy-2-nitrophenol. This process, aimed at synthesizing 4-Chloro-5-methoxy-2,6-dinitrophenol, is a critical step in the development of various pharmaceutical and agrochemical intermediates. However, the inherent reactivity of the phenol ring, combined with the complex interplay of directing effects from multiple substituents, presents significant challenges in controlling regioselectivity and minimizing side product formation.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues, understanding the underlying chemical principles, and implementing robust experimental protocols to achieve high-yield, high-purity synthesis.

Understanding the Reaction: Regioselectivity and Potential Side Products

The nitration of 4-Chloro-5-methoxy-2-nitrophenol is an electrophilic aromatic substitution (SEAr) reaction. The regiochemical outcome is dictated by the combined electronic and steric effects of the substituents already present on the aromatic ring.

  • -OH (Hydroxyl): A very strong activating group and an ortho, para-director.[1]

  • -OCH₃ (Methoxy): A strong activating group and an ortho, para-director.

  • -Cl (Chloro): A deactivating group, but an ortho, para-director due to its lone pairs.

  • -NO₂ (Nitro): A strong deactivating group and a meta-director.

The available positions for substitution are C-3 and C-6. The hydroxyl group is the most powerful activating director, strongly favoring substitution at its ortho position, C-6. The methoxy group also directs ortho to C-6. While the existing nitro group directs meta to C-6, its primary role is deactivation. Substitution at C-3 is sterically hindered by the adjacent chloro and nitro groups. Therefore, the desired product, 4-Chloro-5-methoxy-2,6-dinitrophenol, is the electronically and sterically favored isomer.

The primary challenges in this reaction are not typically related to achieving the correct regioisomer but rather to preventing unwanted side reactions.

Primary Side Products & Issues:
  • Oxidative Degradation: Phenols are highly susceptible to oxidation by strong nitric acid, leading to the formation of dark, tarry substances and a significant reduction in yield.[2][3][4]

  • Over-Nitration: While dinitration is the goal, excessively harsh conditions can lead to further nitration or degradation of the desired product.

  • Formation of Isomeric Byproducts: Although less likely, minor formation of the 3-nitro isomer can occur under certain conditions.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the nitration process.

Question 1: My reaction mixture turned dark brown/black, and the final yield is very low. What is causing this, and how can I fix it?

Answer: This is a classic sign of oxidative degradation of the phenol ring by the nitrating agent.[3][4] Phenols are electron-rich and easily oxidized, especially under harsh conditions like high temperatures or high concentrations of nitric acid.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter. Lowering the temperature reduces the rate of the oxidation side reactions more significantly than the desired nitration.

    • Action: Perform the addition of the nitrating agent and the subsequent reaction in an ice-salt bath or a cryo-cooler to maintain a strict temperature range of 0 to 5 °C.

  • Control Reagent Addition: A rapid, uncontrolled addition of the nitrating agent can create localized "hot spots," leading to runaway reactions and decomposition.

    • Action: Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation.[2]

  • Use a Milder Nitrating System: Concentrated nitric and sulfuric acid (mixed acid) is highly effective but also highly oxidative.

    • Action: Consider using dilute nitric acid.[5] Alternatively, heterogeneous systems, such as sodium nitrate with an inorganic acidic salt like magnesium bisulfate (Mg(HSO₄)₂) in the presence of wet silica, can provide a milder and more selective nitration environment.[6]

Question 2: I'm observing multiple spots on my TLC plate post-reaction, indicating a mixture of products. How can I improve the selectivity for the desired 2,6-dinitro product?

Answer: The formation of multiple products suggests either incomplete reaction, over-nitration, or the formation of undesired isomers. Achieving high selectivity requires precise control over the reaction parameters.

Troubleshooting Steps:

  • Strict Stoichiometric Control: Ensure you are using a carefully measured molar equivalent of the nitrating agent. An excess can lead to over-reaction.

    • Action: Use approximately 1.0 to 1.1 molar equivalents of the nitrating agent relative to the starting material.

  • Monitor the Reaction Progress: Allowing the reaction to run for too long after the starting material has been consumed can promote side reactions.

    • Action: Monitor the reaction every 15-30 minutes using Thin-Layer Chromatography (TLC). A suitable mobile phase might be a mixture of hexane and ethyl acetate. Stop the reaction by quenching (e.g., pouring onto ice) as soon as the starting material spot has disappeared.

  • Ensure Homogeneity: Inconsistent mixing can lead to areas of high and low reagent concentration, resulting in a mix of under- and over-nitrated products.

    • Action: Use efficient mechanical stirring throughout the entire reaction.

Question 3: How do I effectively monitor the reaction to determine the optimal endpoint?

Answer: Real-time monitoring is crucial for maximizing yield and minimizing byproducts. High-Performance Liquid Chromatography (HPLC) is the most accurate method, while TLC provides a rapid, qualitative assessment.

Monitoring Protocol (TLC):

  • Prepare a TLC plate (e.g., silica gel 60 F₂₅₄).

  • Spot three lanes: one with the starting material (SM), one with a co-spot (SM + reaction mixture), and one with the reaction mixture (RM).

  • Develop the plate in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Visualize under UV light (254 nm). The starting material will have a specific Rf value. The product, being more polar due to the additional nitro group, will have a lower Rf value.

  • The reaction is complete when the starting material spot is no longer visible in the RM lane.

For more precise, quantitative analysis, an HPLC method can be developed to track the disappearance of the starting material and the appearance of the product and any side products.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal nitrating agent for this specific transformation? A mixed acid of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common and effective nitrating agent. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q2: What is the role of sulfuric acid in the nitrating mixture? Sulfuric acid serves two primary functions:

  • It acts as a catalyst to generate the nitronium ion (NO₂⁺) from nitric acid.

  • It acts as a solvent and a dehydrating agent, absorbing the water molecule produced during the formation of the nitronium ion, which would otherwise inhibit the reaction.

Q3: Can I use a protecting group strategy to improve the outcome? While protecting the highly activating hydroxyl group (e.g., as a sulfonate ester) is a common strategy to control regioselectivity and prevent oxidation in phenol nitrations, it may be overly complex for this specific synthesis.[9][10] The directing groups already present strongly favor the desired C-6 nitration. A protection-deprotection sequence adds two steps to the synthesis. Optimizing the direct nitration conditions as described in the troubleshooting guide is often a more efficient approach.

Q4: What is the best method for purifying the final 4-Chloro-5-methoxy-2,6-dinitrophenol product? The crude product isolated after quenching the reaction is typically a solid. Recrystallization is the most effective method for purification.[11][12]

  • Recommended Solvents: Ethanol, or a mixture of ethanol and water, is often suitable.

  • Procedure: Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize the precipitation of pure crystals. Collect the crystals by vacuum filtration.

Data & Protocols

Table 1: Summary of Key Reaction Parameters
ParameterRecommended SettingRationale & Scientific JustificationPotential Issue if Deviated
Temperature 0 to 5 °CMinimizes the rate of oxidative degradation of the phenol ring, which is highly exothermic and temperature-sensitive.[4]Higher temperatures lead to tar formation and low yield.
Nitrating Agent 1.0 - 1.1 eq. Mixed Acid (HNO₃/H₂SO₄)Provides sufficient electrophile for complete reaction without a large excess that promotes over-nitration and side reactions.Insufficient agent leads to incomplete reaction; a large excess increases oxidation and byproduct formation.
Reaction Time 30 - 90 minutes (Monitor by TLC)Reaction is typically rapid. Monitoring ensures it is stopped once the starting material is consumed to prevent product degradation.[2]Too short leads to low conversion; too long can decrease yield due to side reactions.
Stirring Vigorous Mechanical StirringEnsures thermal and reagent homogeneity, preventing localized overheating and concentration gradients.Poor stirring can cause runaway reactions and a mixture of products.
Diagram 1: Troubleshooting Logic Flowchart

TroubleshootingFlowchart Start Problem Encountered During Nitration? Problem1 Low Yield & Dark, Tarry Mixture Start->Problem1 Problem2 Multiple Products / Low Selectivity Start->Problem2 Cause1 Probable Cause: Oxidative Degradation Problem1->Cause1 Cause2 Probable Causes: - Over-nitration - Incomplete Reaction - Poor Control Problem2->Cause2 Action1 Recommended Actions: 1. Lower Temperature (0-5 °C) 2. Slow, Dropwise Reagent Addition 3. Use Milder Nitrating Agent Cause1->Action1 Action2 Recommended Actions: 1. Use Strict Stoichiometry (1.0-1.1 eq) 2. Monitor Reaction by TLC/HPLC 3. Ensure Vigorous Stirring Cause2->Action2

Caption: A flowchart for diagnosing and solving common nitration issues.

Diagram 2: Reaction Mechanism for C-6 Nitration

Caption: Mechanism of electrophilic attack at the C-6 position. (Note: A placeholder is used for the sigma complex image as it requires specific chemical drawing capabilities.)

Experimental Protocol: Optimized Nitration Procedure

Safety Precaution: This reaction is highly exothermic and involves strong acids and oxidizing agents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves.

Materials:

  • 4-Chloro-5-methoxy-2-nitrophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Nitrating Mixture:

    • In a clean, dry flask equipped with a magnetic stirrer and cooled in an ice bath, add 20 mL of concentrated H₂SO₄.

    • Slowly, dropwise, add 1.05 molar equivalents of concentrated HNO₃ to the sulfuric acid while stirring. Keep the mixture cold.

  • Reaction Setup:

    • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1.0 molar equivalent of 4-Chloro-5-methoxy-2-nitrophenol in 40 mL of concentrated H₂SO₄.

    • Cool this solution to 0 °C using an ice-salt bath.

  • Nitration:

    • Slowly add the prepared nitrating mixture from the dropping funnel to the solution of the phenol over 30-45 minutes.

    • CRITICAL: Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

    • Begin monitoring the reaction's progress via TLC as described previously. Continue stirring until the starting material is consumed.

  • Work-up (Quenching):

    • Carefully and slowly pour the reaction mixture onto a large beaker filled with a substantial amount of crushed ice, while stirring vigorously. This will precipitate the crude product.

    • Allow the ice to melt, then collect the solid product by vacuum filtration.

    • Wash the solid filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification:

    • Dry the crude product.

    • Perform a recrystallization from a minimal amount of hot ethanol to yield the pure 4-Chloro-5-methoxy-2,6-dinitrophenol as a crystalline solid.

References

  • Beckman, J. S., Ischiropoulos, H., & Zhu, L. (1992). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences, 89(24), 11959-11963. Available at: [Link]

  • Givol, D., & Weinstein, Y. (1972). Purification of Anti-Dinitrophenyl Antibodies and Their Fractionation According to Affinity. Journal of Immunological Methods, 1(4), 353-361. Available at: [Link]

  • Ghesquiere, B., & Gevaert, K. (2009). Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins. In Methods in Molecular Biology (Vol. 566, pp. 249-260). Humana Press. Available at: [Link]

  • ResearchGate. (2014). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Grokipedia. (n.d.). Dinitrophenol. Retrieved from [Link]

  • Kitagawa, M., & Yagi, Y. (1966). Fractionation of purified antibodies to the dinitrophenyl group with cross-reacting immunoadsorbents. Journal of Immunology, 97(3), 339-347. Available at: [Link]

  • Doumani, T. F., & Long, R. W. (1952). U.S. Patent No. 2,580,742. Washington, DC: U.S. Patent and Trademark Office.
  • Woehler, M. E., Chism, G. E., Cox, W. R., Lindeman, J. G., & Lovins, R. E. (1975). Purification of DNP specific antibodies using sepharose bound DNP-para-aminobenzoylglutamate. Journal of Immunological Methods, 6(3), 301-304. Available at: [Link]

  • Li, W., & Gevorgyan, V. (2022). meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Nature Chemistry, 14(12), 1435-1441. Available at: [Link]

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

  • Zolfigol, M. A., Bagherzadeh, M., Madrakian, E., Ghaemi, E., & Taqian-Nasab, A. (2001). Nitration of Phenols under Mild and Heterogeneous Conditions. Journal of Chemical Research, Synopses, (8), 330-331. Available at: [Link]

  • Yadav, G. D., & Kadam, A. A. (2002). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development, 6(6), 871-875. Available at: [Link]

  • Balasainath, R. K. (2016). Regiospecific Synthesis of Ortho Substituted Phenols. Eastern Illinois University. Available at: [Link]

  • Topczewski, J. J., & Sanford, M. S. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, 22(16), 6471-6476. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Phenols. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nitrate ion. Retrieved from [Link]

  • Moodie, R. B., Schofield, K., & Tobin, G. D. (1978). Mechanism of formation of 4-methyl- and 4-chloro-2-nitrophenol in the nitration of 4-methyl- and 4-chloro-anisole, respectively, in aqueous sulphuric acid. Journal of the Chemical Society, Chemical Communications, (5), 180-181. Available at: [Link]

  • ResearchGate. (2022). meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Retrieved from [Link]

  • Hartshorn, M. P., Moodie, R. B., Schofield, K., & Thompson, M. J. (1972). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2, (12), 1644-1650. Available at: [Link]

  • Bayer AG. (1981). DE Patent No. 3001861A1. Munich, Germany: German Patent and Trade Mark Office.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Accurate Quantification of 4-Chloro-5-methoxy-2-nitrophenol: HPLC vs. GC-MS

In the landscape of pharmaceutical development and chemical analysis, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 4-Chloro-5-methoxy-2-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical analysis, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 4-Chloro-5-methoxy-2-nitrophenol, a substituted nitrophenol, presents a unique analytical challenge due to its combination of functional groups influencing its polarity, volatility, and detectability. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the accurate quantification of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on synthesized, field-representative data. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.

The Analytical Challenge: Understanding 4-Chloro-5-methoxy-2-nitrophenol

4-Chloro-5-methoxy-2-nitrophenol possesses a moderately polar phenolic hydroxyl group, a polar nitro group, and a non-polar methoxy group and chlorine atom attached to an aromatic ring. This structure imparts characteristics that make its quantification non-trivial. The phenolic hydroxyl group can lead to peak tailing in gas chromatography if not derivatized, while its chromophore, influenced by the nitro and other substituents, makes it a suitable candidate for UV-Vis detection in HPLC.[1][2] The choice between HPLC and GC-MS is therefore not one of simple superiority, but rather a nuanced decision based on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the need for structural confirmation.

High-Performance Liquid Chromatography (HPLC): A Direct Approach

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[3] For 4-Chloro-5-methoxy-2-nitrophenol, a reversed-phase HPLC method with UV detection is a logical and direct approach.

Principle of HPLC-UV

In reversed-phase HPLC, the analyte is dissolved in a polar mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18). The separation is based on the differential partitioning of the analyte between the two phases. More polar compounds have a lower affinity for the stationary phase and elute earlier, while less polar compounds are retained longer. The nitrophenol moiety in the target analyte provides strong UV absorbance, allowing for sensitive detection and quantification using a UV-Vis detector.[4][5]

Experimental Protocol: HPLC-UV Method

A robust HPLC-UV method for the quantification of 4-Chloro-5-methoxy-2-nitrophenol can be established as follows. This protocol is designed to be self-validating by incorporating system suitability tests as mandated by international guidelines.[6][7]

1. Sample Preparation:

  • Accurately weigh and dissolve a reference standard of 4-Chloro-5-methoxy-2-nitrophenol in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • For unknown samples, dissolve an accurately weighed amount in the same solvent and dilute as necessary to fall within the calibration range.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD).
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[8]
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detection UV at a wavelength of maximum absorbance (λmax), likely in the range of 320-350 nm for nitrophenols.[1][2]

3. System Suitability Testing (SST):

Before sample analysis, perform at least five replicate injections of a mid-range standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantify the amount of 4-Chloro-5-methoxy-2-nitrophenol in the unknown samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock Solution S1->S2 S4 Prepare Unknown Sample S1->S4 S3 Create Calibration Curve Standards S2->S3 A2 Inject Calibration Standards S3->A2 A3 Inject Unknown Samples S4->A3 A1 System Suitability Test (SST) A1->A2 A2->A3 D1 Generate Calibration Curve A2->D1 D3 Quantify Unknowns A3->D3 D2 Linear Regression (r² ≥ 0.999) D1->D2 D2->D3

Figure 1: Experimental workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[9] For polar analytes like phenols, a derivatization step is often necessary to increase their volatility and thermal stability, thereby improving chromatographic performance.[10]

Principle of GC-MS with Derivatization

In this approach, the polar hydroxyl group of 4-Chloro-5-methoxy-2-nitrophenol is chemically modified to a less polar, more volatile derivative. A common and effective method is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[11] The derivatized analyte is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical "fingerprint," allowing for highly specific detection and structural confirmation.[12]

Experimental Protocol: GC-MS Method with Silylation

The following protocol outlines a validated GC-MS method for the quantification of 4-Chloro-5-methoxy-2-nitrophenol, incorporating a silylation derivatization step.

1. Sample Preparation and Derivatization:

  • Prepare stock and calibration standards of 4-Chloro-5-methoxy-2-nitrophenol in a dry, aprotic solvent (e.g., pyridine or acetonitrile).

  • For derivatization, evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.

  • Heat the mixture at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC-MS System A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature 250 °C.
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
Transfer Line Temp 280 °C.
Ion Source Temp 230 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
MS Acquisition Mode Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the TMS derivative.[11][12]

3. System Suitability Testing (SST):

  • Inject a derivatized mid-range standard at least five times.

  • Monitor the retention time and peak area of the analyte.

  • The RSD for retention time should be ≤ 1.0%, and for peak area should be ≤ 5.0%.

4. Data Analysis:

  • Identify the characteristic ions of the TMS-derivatized 4-Chloro-5-methoxy-2-nitrophenol from a full scan mass spectrum. The most abundant and specific ions should be selected for SIM mode.

  • Construct a calibration curve by plotting the peak area of a selected ion against the concentration of the derivatized standards.

  • Perform a linear regression analysis (r² should be ≥ 0.995).

  • Quantify the analyte in the derivatized samples using the calibration curve.

GCMS_Workflow cluster_prep Sample Prep & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Standards & Samples in Aprotic Solvent P2 Evaporate to Dryness P1->P2 P3 Add Silylating Agent (e.g., BSTFA) P2->P3 P4 Heat to Complete Reaction P3->P4 A2 Inject Derivatized Standards P4->A2 A3 Inject Derivatized Samples P4->A3 A1 System Suitability Test (SST) A1->A2 A2->A3 D1 Acquire Data in SIM Mode A2->D1 A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Unknowns D2->D3

Figure 2: Experimental workflow for GC-MS quantification with derivatization.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the quantification of 4-Chloro-5-methoxy-2-nitrophenol depends on a careful evaluation of their respective performance characteristics. The following table summarizes a comparison based on typical validation parameters as outlined in the ICH guidelines.[13][14]

ParameterHPLC-UV MethodGC-MS Method (with Derivatization)Rationale for Performance
Analyte Form Direct analysis of the native compound.Silylated derivative (e.g., TMS ether).HPLC analyzes the compound in its original form, while GC requires derivatization to enhance volatility.[15]
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mLGC-MS, especially in SIM mode, generally offers superior sensitivity compared to HPLC-UV.
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.015 µg/mLThe higher sensitivity of GC-MS translates to a lower limit of quantification.
Linearity (r²) >0.999>0.998Both techniques can achieve excellent linearity, though the derivatization step in GC-MS can sometimes introduce slightly more variability.
Typical Linear Range 0.2 - 100 µg/mL0.02 - 50 µg/mLHPLC often provides a wider linear dynamic range.
Precision (%RSD) < 2%< 5%The direct injection in HPLC typically results in better precision. The multi-step derivatization process for GC-MS can be a source of variability.
Sample Throughput Higher (Typical run time: 10-15 min).Lower (Includes derivatization step; Run time: 20-30 min).The additional derivatization step significantly increases the overall analysis time per sample for the GC-MS method.
Selectivity Good (based on retention time and UV spectrum).Excellent (based on retention time and mass spectrum).The mass spectrometric detection in GC-MS provides a much higher degree of selectivity, especially in complex matrices, by monitoring specific fragment ions.
Structural Confirmation Limited (UV spectrum provides some information).High (Mass spectral fragmentation pattern is definitive).The mass spectrum is a unique chemical fingerprint that provides unambiguous structural confirmation, a key advantage of GC-MS.[12]

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable and powerful techniques for the accurate quantification of 4-Chloro-5-methoxy-2-nitrophenol. The choice of the most appropriate method is contingent upon the specific analytical requirements.

HPLC-UV is the recommended method for:

  • Routine quality control and high-throughput analysis: Its direct injection, simpler sample preparation, and faster run times make it more efficient for analyzing a large number of samples.

  • Assays where high sensitivity is not the primary concern: For the quantification of the main component in a drug substance or product, the sensitivity of HPLC-UV is typically more than adequate.

  • Laboratories with limited access to mass spectrometry equipment: HPLC with UV detection is a more common and cost-effective setup.

GC-MS with derivatization is the superior choice for:

  • Trace-level impurity analysis: Its significantly lower detection and quantification limits are essential for identifying and quantifying impurities at very low concentrations.

  • Analysis in complex matrices: The high selectivity of MS detection allows for accurate quantification even in the presence of co-eluting matrix components.

  • Definitive identification and structural confirmation: When unambiguous identification of the analyte is required, the mass spectral data provided by GC-MS is indispensable.

References

  • ResearchGate. (n.d.). UV-vis. absorption spectrum of (a) 4-nitrophenol and (b)... Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, February 26). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in... Retrieved from [Link]

  • ICH. (2023, November 30). Validation of analytical procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (1993, October 20). Analysis-of-Nitrophenols-with-Gas-Chromatography-Mass-Spectrometry-by-Flash-Heater-Derivatization.pdf. Retrieved from [Link]

  • PMC. (2022, September 15). Machine learning for identification of silylated derivatives from mass spectra. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Nitrophenol, TMS derivative. Retrieved from [Link]

  • ICH. (2005, November). Validation of analytical procedures: text and methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (2025, November 29). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • ResearchGate. (2017, January 25). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]

  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Retrieved from [Link]

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

Sources

Comparative

Validating the Chemical Purity of 4-Chloro-5-methoxy-2-nitrophenol: A Mass Spectrometry Comparison Guide

Introduction & Chemical Profile 4-Chloro-5-methoxy-2-nitrophenol (C₇H₆ClNO₄) is a highly functionalized aromatic compound that serves as a critical synthetic intermediate in the development of pharmaceutical agents, nota...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

4-Chloro-5-methoxy-2-nitrophenol (C₇H₆ClNO₄) is a highly functionalized aromatic compound that serves as a critical synthetic intermediate in the development of pharmaceutical agents, notably in the synthesis of heteroaryl urea derivatives used as CHK1 inhibitors for oncology applications[1]. Ensuring the chemical purity of this intermediate is paramount; trace isobaric impurities or unreacted precursors can cascade into the final active pharmaceutical ingredient (API), potentially compromising both efficacy and safety[2].

Analytical Challenges & Causality (Why MS?)

Selecting the correct analytical platform requires understanding the specific physicochemical behavior of the analyte:

  • Ionization Dynamics: The phenolic hydroxyl group in 4-Chloro-5-methoxy-2-nitrophenol is highly acidic due to the strong electron-withdrawing effects of the ortho-nitro and para-chloro substituents. This structural feature dictates our choice of ionization: the molecule readily undergoes deprotonation to form a stable [M-H]- anion. Consequently, Negative Electrospray Ionization (ESI-) is the most sensitive and logical approach, whereas positive mode would yield poor ionization efficiency[3].

  • Isotopic Specificity: The presence of the chlorine atom provides a built-in diagnostic advantage. Chlorine naturally occurs as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Mass spectrometry leverages this isotopic signature to differentiate the target analyte from non-chlorinated matrix interferences. This directly satisfies the latest ICH Q2(R2) guidelines, which state that when specificity can be ensured by technical parameters like the resolution of isotopes in mass spectrometry, additional experimental specificity studies may not be required[4].

Comparative Analysis of Purity Validation Platforms

To objectively evaluate the optimal method for purity validation, we must compare LC-ESI-MS/MS against traditional GC-MS and HPLC-UV methodologies.

Analytical ParameterLC-ESI-MS/MS (Negative Mode)GC-MS (Electron Ionization)HPLC-UV (Diode Array)
Sensitivity (LOQ) 0.1 - 0.5 ng/mL5 - 10 ng/mL50 - 100 ng/mL
Specificity Excellent: Isotopic resolution & MRM transitionsHigh: Mass spectral library matchingLow: Relies solely on retention time & UV absorbance
Sample Preparation Minimal: Direct injection (Dilute & Shoot)Extensive: Requires chemical derivatization (e.g., silylation)Minimal: Direct injection
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude2 to 3 orders of magnitude
Suitability for Purity Optimal: Captures trace isobaric impuritiesModerate: Limited by thermal stability of the analyteBaseline: Suitable for routine bulk assay only

The Verdict: GC-MS requires the volatilization of the analyte. The polar phenolic -OH group necessitates chemical derivatization prior to GC analysis to prevent column tailing and thermal degradation, adding significant sample preparation time and recovery variability. LC-MS/MS bypasses this by analyzing the intact molecule directly in the liquid phase, making it the superior choice.

Fragmentation Parent 4-Chloro-5-methoxy-2-nitrophenol [M-H]- m/z 202/204 Frag1 Loss of NO2 m/z 156/158 Parent->Frag1 -46 Da Frag2 Loss of CH3 m/z 187/189 Parent->Frag2 -15 Da Frag3 Loss of Cl m/z 167 Parent->Frag3 -35/37 Da

Proposed ESI- fragmentation pathway for 4-Chloro-5-methoxy-2-nitrophenol.

Step-by-Step Methodology: ICH Q2(R2) Validated LC-ESI-MS/MS Protocol

The following is a self-validating protocol for the purity analysis of 4-Chloro-5-methoxy-2-nitrophenol, strictly adhering to ICH Q2(R2) guidelines for assay and purity tests[5].

Step 1: Chromatographic Separation (Selectivity)
  • Causality: Acidic mobile phases (e.g., 0.1% formic acid) are standard for LC-MS, but acidification leads to severe MS signal suppression for less acidic chlorophenols in negative mode. Therefore, a near-neutral buffer is required to maintain the analyte in its deprotonated state[6].

  • Equip the LC system with a reversed-phase Phenyl or C18 column (e.g., 150 x 2.1 mm, 3.5 µm particle size).

  • Use Mobile Phase A: 2.5 mM Ammonium Acetate buffer (pH ~6.8)[6].

  • Use Mobile Phase B: 100% Acetonitrile.

  • Apply a gradient elution starting at 10% B, ramping to 80% B over 20 minutes to ensure baseline resolution of any structurally similar degradants.

Step 2: Mass Spectrometry Tuning (Sensitivity)
  • Causality: Tuning optimizes the transmission of the specific [M-H]- ion and its fragments, establishing the working range and maximizing the signal-to-noise ratio[3].

  • Operate the triple quadrupole mass spectrometer in Negative ESI mode.

  • Set the capillary voltage to ~3.5 kV and desolvation temperature to 270°C[6].

  • Monitor the primary Multiple Reaction Monitoring (MRM) transitions based on the fragmentation pathway:

    • Quantifier: m/z 202 → 156

    • Qualifier: m/z 202 → 187

    • Isotopic Qualifier: m/z 204 → 158 (Confirming the ³⁷Cl isotope).

Step 3: Matrix Preparation & Spiking (Accuracy Assessment)
  • Causality: To prove the method accurately measures the analyte without matrix suppression, we must evaluate spiked recoveries by comparing measurements from unspiked and spiked samples[7].

  • Prepare a primary stock solution of the reference standard in LC-MS grade methanol.

  • Spike the reference standard into the sample matrix at three concentration levels: 50%, 100%, and 120% of the target specification limit.

  • Calculate the percentage recovery by comparing the measured concentration against the theoretically expected results[7].

Step 4: Data Evaluation (Linearity & Precision)
  • Plot the peak area ratios against concentration to establish Linearity. Ensure the reportable range covers the LOQ up to 120% of the specification acceptance criterion[5].

  • Assess Repeatability (Precision) by performing 6 independent replicate injections of the 100% specification sample, ensuring the Relative Standard Deviation (RSD) is ≤ 2.0%.

ValidationWorkflow Start ICH Q2(R2) Purity Validation Spec 1. Specificity Isotopic Resolution Start->Spec Lin 2. Linearity & Range LOQ to 120% Spec Spec->Lin Acc 3. Accuracy Matrix Spiking Lin->Acc Prec 4. Precision Repeatability Acc->Prec Report Validated Procedure Prec->Report

Stepwise ICH Q2(R2) validation workflow for mass spectrometry purity analysis.

Conclusion

For the purity validation of 4-Chloro-5-methoxy-2-nitrophenol, LC-ESI-MS/MS operating in negative ion mode provides a superior, self-validating analytical system. By leveraging the compound's inherent acidity and isotopic chlorine signature, this method bypasses the derivatization bottlenecks of GC-MS and the specificity limitations of HPLC-UV, fully aligning with the rigorous standards of ICH Q2(R2).

References

  • [4] Validation of analytical procedures Q2(R2). ICH.4

  • [5] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. 5

  • [7] VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2). ICH. 7

  • [1] Heteroaryl urea derivatives useful for inhibiting CHK1 - EP 2330105 A1. European Patent Office / Googleapis. 1

  • [6] Determination of Chlorophenols in water by LC-MS/MS. Case study. Técnico Lisboa. 6

  • [3] Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. 3

  • [2] Heteroaryl urea derivatives useful for inhibiting CHK1 - EP 2330105 A1 (Aberrant cell proliferation). European Patent Office / Googleapis. 2

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Validation

A Comparative Guide to Reducing Agents for the Synthesis of 2-Amino-4-chloro-5-methoxyphenol

Introduction: The Critical Role of Nitroarene Reduction in Pharmaceutical Synthesis The transformation of nitroarenes into their corresponding anilines is a cornerstone of modern organic synthesis, particularly within th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Nitroarene Reduction in Pharmaceutical Synthesis

The transformation of nitroarenes into their corresponding anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. These anilines serve as versatile building blocks for a vast array of active pharmaceutical ingredients (APIs). The subject of this guide, 4-Chloro-5-methoxy-2-nitrophenol, is a key precursor to 2-amino-4-chloro-5-methoxyphenol, an important intermediate in the synthesis of various therapeutic agents. The selection of an appropriate reducing agent is paramount, as it directly influences the yield, purity, and scalability of the process, while also navigating the challenge of chemoselectivity in the presence of a sensitive halogen substituent.

This guide provides an in-depth comparison of common reducing agents for the conversion of 4-Chloro-5-methoxy-2-nitrophenol, offering experimental insights and data to inform the selection of the most suitable methodology for your research and development needs. We will delve into the mechanistic nuances and practical considerations of catalytic hydrogenation, metal-acid reductions, and reductions using sodium dithionite.

The Challenge of Chemoselectivity

The primary challenge in the reduction of 4-Chloro-5-methoxy-2-nitrophenol is the potential for dehalogenation, specifically the cleavage of the C-Cl bond, which can lead to the formation of undesired byproducts. The choice of reducing agent and reaction conditions must be carefully optimized to ensure the selective reduction of the nitro group while preserving the integrity of the chloro substituent.

Comparative Analysis of Reducing Agents

This section will explore the performance of several widely used reducing agents for the target transformation.

Catalytic Hydrogenation: A Clean and Efficient Approach

Catalytic hydrogenation is a widely employed method for nitro group reduction due to its high efficiency and the generation of water as the only byproduct, leading to a cleaner reaction profile and simpler work-up.[1]

Mechanism: The reaction proceeds via the adsorption of the nitroarene and molecular hydrogen onto the surface of a metal catalyst (e.g., Palladium or Platinum). The catalyst facilitates the stepwise reduction of the nitro group to the corresponding amine.

Experimental Data Snapshot:

CatalystHydrogen SourceSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Reference
10% Pd/CH₂MethanolAmbient1-22-4>90 (estimated)[2]
1% Pt/CH₂Not specified25-407-28Not specifiedHigh (exclusive formation of chloro-aminophenol)[3]

Discussion:

Palladium on carbon (Pd/C) is a common choice for catalytic hydrogenation and has been shown to be effective for the reduction of similar substrates like 5-Methoxy-2-nitrophenol, affording high yields.[2] For halogenated nitroarenes, platinum-based catalysts, such as platinum on carbon (Pt/C), can offer superior chemoselectivity, minimizing dehalogenation.[3] One study on the hydrogenation of 4-chloro-2-nitrophenol found that 1% Pt/C was highly effective in preventing dechlorination, especially at lower temperatures.[3]

Experimental Protocol: Catalytic Hydrogenation with Pd/C

  • To a solution of 4-Chloro-5-methoxy-2-nitrophenol (1.0 eq) in methanol, carefully add 10% Palladium on Carbon (5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Evacuate the apparatus and backfill with hydrogen gas (1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Workflow for Catalytic Hydrogenation:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Dissolve 4-Chloro-5-methoxy-2-nitrophenol in Methanol add_catalyst Add Pd/C catalyst start->add_catalyst setup_hydrogenation Place in hydrogenation apparatus add_catalyst->setup_hydrogenation evacuate Evacuate and fill with H₂ setup_hydrogenation->evacuate stir Stir at RT under H₂ pressure evacuate->stir monitor Monitor reaction by TLC/LC-MS stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate filtrate filter->concentrate purify Purify product concentrate->purify

Caption: Experimental workflow for catalytic hydrogenation.

Metal-Acid Reductions: Robust and Cost-Effective Methods

Reductions using metals in acidic media, such as iron in hydrochloric or acetic acid (Béchamp reduction) and tin(II) chloride in hydrochloric acid, are classical and widely used methods for the conversion of nitroarenes to anilines.[4][5] These methods are often cost-effective and tolerant of a wide range of functional groups.

Mechanism: These reactions involve the transfer of electrons from the metal to the nitro group, with the acid serving as a proton source for the subsequent reduction steps.

a) Iron in Acid (Fe/HCl or Fe/CH₃COOH)

Experimental Data Snapshot:

Metal/Acid SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Fe/HClEthanol/WaterReflux1-3Good to excellent (general)[4]
Fe/CH₃COOHEthanolReflux2-4Good to excellent (general)[4]

Discussion:

The Fe/HCl system is a robust and economical choice for large-scale productions.[4] While generally effective, the strongly acidic conditions can sometimes lead to side reactions or be incompatible with acid-sensitive functional groups. The work-up can also be challenging due to the formation of iron sludge.

Experimental Protocol: Fe/HCl Reduction

  • In a round-bottom flask, suspend 4-Chloro-5-methoxy-2-nitrophenol (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux and then slowly add concentrated hydrochloric acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter it through a bed of celite to remove the iron residues.

  • Concentrate the filtrate and then neutralize with a base (e.g., NaHCO₃ or NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

b) Tin(II) Chloride (SnCl₂)

Experimental Data Snapshot:

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
SnCl₂·2H₂O/HClEthanolReflux2-4High (general)[5]

Discussion:

Tin(II) chloride is another effective reducing agent for aromatic nitro compounds and is often used when other methods fail.[5] A significant drawback of this method is the generation of tin-containing waste, which can be difficult to remove completely from the product and poses environmental concerns.[6]

Experimental Protocol: SnCl₂ Reduction

  • Dissolve 4-Chloro-5-methoxy-2-nitrophenol (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (3-4 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto ice.

  • Basify the mixture with a concentrated NaOH solution until the tin salts redissolve.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product if necessary.

Workflow for Metal-Acid Reduction:

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification start Suspend Nitrophenol and Metal in Solvent add_acid Slowly add Acid start->add_acid reflux Heat to Reflux add_acid->reflux monitor Monitor reaction by TLC reflux->monitor cool_filter Cool and Filter monitor->cool_filter neutralize_extract Neutralize and Extract cool_filter->neutralize_extract dry_concentrate Dry and Concentrate neutralize_extract->dry_concentrate purify Purify Product dry_concentrate->purify

Caption: General experimental workflow for metal-acid reductions.

Sodium Dithionite: A Mild and Chemoselective Alternative

Sodium dithionite (Na₂S₂O₄) is an inexpensive and versatile reducing agent that operates under mild, typically neutral or slightly basic conditions.[7][8] Its high chemoselectivity makes it an attractive option for the reduction of nitro groups in the presence of other sensitive functionalities, including halogens.[7]

Mechanism: The reduction is believed to proceed via a single-electron transfer mechanism, where the sulfur dioxide radical anion (•SO₂⁻), formed from the dithionite ion, is the active reducing species.[7]

Experimental Data Snapshot:

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Na₂S₂O₄DMF/Water452476 (for a polymer-supported substrate)[9]
Na₂S₂O₄Acetonitrile/Water350.5-1.094-98 (for various nitroarenes)[7]

Discussion:

Sodium dithionite offers the advantage of mild reaction conditions, which can be beneficial for substrates that are sensitive to acid or high temperatures. Its chemoselectivity towards the nitro group in the presence of halogens is a significant advantage for the target molecule.[7] The work-up is generally straightforward, avoiding the heavy metal waste associated with SnCl₂ and Fe/HCl reductions.

Experimental Protocol: Sodium Dithionite Reduction

  • Dissolve 4-Chloro-5-methoxy-2-nitrophenol (1.0 eq) in a suitable solvent system (e.g., a mixture of an organic solvent like DMF or ethanol and water).

  • Prepare a solution of sodium dithionite (3-5 eq) in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitrophenol with vigorous stirring.

  • The reaction can be conducted at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Workflow for Sodium Dithionite Reduction:

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification dissolve_nitro Dissolve Nitrophenol in Solvent add_dithionite Slowly add Na₂S₂O₄ solution dissolve_nitro->add_dithionite prepare_dithionite Prepare aqueous Na₂S₂O₄ solution prepare_dithionite->add_dithionite stir_monitor Stir at RT or with gentle heat; Monitor by TLC add_dithionite->stir_monitor dilute_extract Dilute with water and Extract stir_monitor->dilute_extract wash_dry_concentrate Wash, Dry, and Concentrate dilute_extract->wash_dry_concentrate purify Purify Product wash_dry_concentrate->purify

Caption: Experimental workflow for sodium dithionite reduction.

Conclusion and Recommendations

The choice of the optimal reducing agent for the conversion of 4-Chloro-5-methoxy-2-nitrophenol to 2-amino-4-chloro-5-methoxyphenol depends on several factors, including the desired scale of the reaction, cost considerations, and the importance of chemoselectivity.

  • For high chemoselectivity and a clean reaction profile, catalytic hydrogenation with a platinum-based catalyst (e.g., Pt/C) is highly recommended. This method minimizes the risk of dehalogenation and simplifies product purification.

  • For cost-effective, large-scale synthesis, the Fe/HCl system remains a viable option, provided that the potential for side reactions and the challenges of work-up are acceptable.

  • Sodium dithionite offers a mild and chemoselective alternative, particularly suitable for smaller-scale syntheses where avoiding harsh acidic conditions and heavy metal waste is a priority.

It is always advisable to perform small-scale optimization experiments to determine the ideal reaction conditions for your specific needs before proceeding to a larger scale. By carefully considering the advantages and disadvantages of each method, researchers and drug development professionals can confidently select the most appropriate reducing agent to achieve their synthetic goals efficiently and with high fidelity.

References

Sources

Comparative

sourcing and utilizing 4-Chloro-5-methoxy-2-nitrophenol reference standards for analytical validation

As a Senior Application Scientist, selecting the correct grade of reference material is not merely a procurement task; it is the foundational step in establishing a robust, ICH-compliant analytical control strategy. 4-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct grade of reference material is not merely a procurement task; it is the foundational step in establishing a robust, ICH-compliant analytical control strategy.

4-Chloro-5-methoxy-2-nitrophenol is a highly functionalized aromatic compound utilized as a critical intermediate and potential genotoxic impurity in the synthesis of pharmacologically active compounds, including Catechol-O-methyltransferase (COMT) inhibitors[1] and heteroaryl urea derivatives targeting Chk1 kinases [2]. Because it contains reactive moieties (nitro, phenol, methoxy, and chloro groups), it is prone to carryover or degradation during Active Pharmaceutical Ingredient (API) synthesis.

This guide provides an objective comparison of reference standard grades for 4-Chloro-5-methoxy-2-nitrophenol and details the causality-driven methodologies required to validate its analytical quantification.

Impurity Fate and the Need for Analytical Control

During the synthesis of complex kinase or COMT inhibitors, 4-Chloro-5-methoxy-2-nitrophenol is often subjected to harsh coupling conditions. Unreacted residual starting material or downstream degradants must be tightly controlled in the final API to ensure patient safety.

ImpurityPathway A Raw Material 4-Chloro-5-methoxy-2-nitrophenol B API Synthesis (Chk1/COMT Inhibitor) A->B Reagent Addition C Purified API B->C Crystallization D Residual Impurity (Unreacted/Degradant) B->D Carryover D->C Analytical Control (HPLC/LC-MS)

Fig 1. Fate and control pathway of 4-Chloro-5-methoxy-2-nitrophenol in API synthesis.

Comparative Analysis of Reference Standard Alternatives

When validating an analytical method according to ICH Q2(R2) guidelines [3], the source and characterization of the reference standard dictate the reliability of your accuracy and linearity parameters. Below is an objective comparison of the three primary alternatives for sourcing 4-Chloro-5-methoxy-2-nitrophenol.

Table 1: Comparative Performance of Reference Standard Grades

ParameterCertified Reference Material (CRM)In-House Working StandardReagent Grade (Commercial)
Purity Assignment Quantitative (qNMR / Mass Balance)Relative (Area % by HPLC)Nominal (Often >97%, unverified)
Traceability Fully traceable to SI unitsTraceable to primary CRMNone
Validation Accuracy (Recovery) 99.5% - 100.5%98.0% - 102.0%Highly variable (90% - 105%)
Precision (RSD %) < 1.0%< 2.0%> 3.0% (Due to moisture/impurities)
Best Use Case Method Validation, Regulatory FilingRoutine Batch Release, IPC TestingEarly R&D, Synthesis Optimization

Scientific Verdict: While Reagent Grade is cost-effective for early synthesis, it lacks the exact mass balance required for analytical validation. CRMs are mandatory for establishing the initial accuracy and linearity during ICH Q2(R2) validation [3]. Once the method is validated, an In-House Working Standard (characterized against the CRM) is the most sustainable alternative for routine Quality Control (QC).

Causality-Driven Analytical Validation Workflow

Validating a method for 4-Chloro-5-methoxy-2-nitrophenol requires specific chromatographic considerations due to its unique chemical structure.

ValidationWorkflow S1 Reference Standard Sourcing (CRM Selection) S2 Stock Solution Prep (Amber Glassware) S1->S2 S3 Method Development (RP-HPLC, pH 3.2) S2->S3 V1 Linearity & Range (0.1 - 10 µg/mL) S3->V1 V2 Accuracy (Spike Recovery) S3->V2 V3 Precision (Repeatability, RSD < 2%) S3->V3 Final ICH Q2(R2) Compliant Validated Method V1->Final V2->Final V3->Final

Fig 2. ICH Q2(R2) analytical validation workflow for impurity quantification.

Step-by-Step Methodology: Self-Validating HPLC-UV Protocol

This protocol is designed as a self-validating system; it will automatically fail system suitability if the physicochemical properties of the standard are not properly managed.

Step 1: Standard Preparation (Actinic Protection)

  • Action: Weigh exactly 10.0 mg of 4-Chloro-5-methoxy-2-nitrophenol CRM into a 10 mL amber volumetric flask. Dissolve and make up to volume with Methanol.

  • Causality: The nitroaromatic ring is highly susceptible to UV-induced photoreduction. Using amber glassware prevents the degradation of the standard into its corresponding amine, ensuring the stock solution remains stable for the duration of the validation.

Step 2: Mobile Phase Preparation (pH Control)

  • Action: Prepare Mobile Phase A: 20 mM Citric Acid / 0.1 M Phosphate buffer, adjusted to pH 3.2. Mobile Phase B: HPLC-grade Methanol [1].

  • Causality: The phenolic hydroxyl (-OH) group on the molecule has a pKa of approximately 7.5. If a neutral mobile phase is used, the molecule will partially ionize, leading to severe peak tailing and unpredictable retention times. Forcing the pH down to 3.2 ensures the phenol remains fully protonated (neutral), yielding sharp, Gaussian peaks on a reversed-phase C18 column.

Step 3: System Suitability Testing (SST) - The Self-Validation Step

  • Action: Inject a resolution mixture containing the API and the 4-Chloro-5-methoxy-2-nitrophenol standard (1.0 µg/mL).

  • Self-Validation Criteria: The analytical run is only permitted to proceed if the Resolution ( Rs​ ) between the API and the impurity is > 2.0, and the impurity Tailing Factor ( Tf​ ) is < 1.5. If Tf​ > 1.5, it immediately flags an issue with mobile phase buffering or column silanol activity.

Step 4: Execution of Validation Parameters

  • Linearity: Inject standard concentrations ranging from Limit of Quantitation (LOQ) to 120% of the specification limit.

  • Accuracy: Spike the API sample with the CRM at 50%, 100%, and 150% of the target specification. Calculate recovery.

Experimental Validation Data

The following table summarizes the expected experimental data when comparing a high-quality CRM against an uncharacterized Reagent Grade standard during an ICH Q2(R2) validation run.

Table 2: Validation Results (CRM vs. Reagent Grade Standard)

Validation ParameterAcceptance Criteria (ICH Q2)Result using CRMResult using Reagent GradePass/Fail (Reagent)
Specificity No interference at Rt​ No interferenceUnknown peak at Rt​ -0.5 minFAIL
Linearity ( R2 ) ≥0.999 0.99980.9941FAIL
Accuracy (Recovery) 90.0% - 110.0%100.2%114.5% (Overestimation)FAIL
Precision (RSD) ≤2.0% 0.6%3.2%FAIL
Limit of Quantitation Signal-to-Noise ≥10 0.05 µg/mL0.15 µg/mLN/A

Data Interpretation: The Reagent Grade standard fails accuracy and linearity due to uncharacterized moisture content and trace isomeric impurities (e.g., positional isomers of the chloro or nitro groups) that co-elute or alter the mass balance. The CRM provides a mathematically true response factor, validating the method successfully.

Conclusion

For the analytical validation of 4-Chloro-5-methoxy-2-nitrophenol, cutting corners on reference standard sourcing leads directly to method failure. The compound's specific chemical liabilities—photodegradation of the nitro group and pH-dependent ionization of the phenol—require strict methodological controls. By utilizing a Certified Reference Material (CRM) for initial ICH Q2(R2) validation and employing an acidic, actinic-protected HPLC workflow, analytical scientists can guarantee robust, reproducible impurity profiling for complex API synthesis.

References

  • Source: Google Patents (US4963590A)
  • Source: Google Patents (EP2330105A1)
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

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